N-Desmethyl Topotecan
Description
Structure
3D Structure
Properties
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUJOGCYOWLZFL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433015 | |
| Record name | N-Desmethyl Topotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190710-79-3 | |
| Record name | N-Desmethyl topotecan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190710793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl Topotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL TOPOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H911D604G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Desmethyl Topotecan: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Topotecan is the principal active metabolite of Topotecan, a semi-synthetic analog of the natural alkaloid camptothecin, which is a cornerstone in the treatment of various malignancies, including ovarian and small-cell lung cancers.[1][2] As a cytotoxic agent, the therapeutic efficacy of Topotecan, and by extension this compound, is attributed to its role as a potent inhibitor of Topoisomerase I, a critical nuclear enzyme involved in DNA replication and repair.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, based on the well-established pharmacology of its parent compound, Topotecan. The guide will delve into the molecular interactions, cellular consequences, and relevant preclinical and clinical data, presented in a format tailored for researchers and drug development professionals.
Topotecan undergoes hepatic N-demethylation to form this compound.[1][4] Both Topotecan and its N-desmethyl metabolite exist in a pH-dependent equilibrium between an active lactone form and an inactive open-ring carboxylate form.[5][6] The closed lactone ring is essential for the molecule's ability to inhibit Topoisomerase I.[6][7]
Core Mechanism of Action: Topoisomerase I Inhibition
The fundamental mechanism of action of this compound is presumed to be identical to that of Topotecan, which is the inhibition of DNA Topoisomerase I.[1][2] Topoisomerase I relieves torsional strain in the DNA double helix during replication, transcription, and repair by inducing transient single-strand breaks.[1]
The process unfolds in the following steps:
-
Formation of the Cleavable Complex: Topoisomerase I covalently binds to the DNA, creating a single-strand nick. This transient intermediate is known as the "cleavable complex."
-
Intercalation and Stabilization: The active lactone form of this compound intercalates at the DNA-Topoisomerase I interface, stabilizing the cleavable complex.[6] This action prevents the re-ligation of the single-strand break.
-
Collision with Replication Fork: The stabilized ternary complex of this compound, DNA, and Topoisomerase I interferes with the progression of the DNA replication fork during the S-phase of the cell cycle.
-
Generation of Double-Strand Breaks: The collision of the replication fork with the trapped cleavable complex leads to the conversion of the single-strand break into a lethal, irreversible double-strand DNA break.
-
Induction of Apoptosis: The accumulation of these double-strand breaks triggers a cascade of cellular events, including cell cycle arrest and ultimately, programmed cell death (apoptosis).[8]
Signaling Pathway of Topoisomerase I Inhibition
The following diagram illustrates the key steps in the mechanism of action of camptothecin derivatives like this compound.
Quantitative Data on In Vitro Activity of Topotecan
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the in vitro activity of the parent compound, Topotecan, against various human tumor cell lines. This data provides a benchmark for the expected potency of its active metabolite.
Table 1: In Vitro Cytotoxicity of Topotecan in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MCF-7 Luc | Breast Cancer | 13 nM (cell-free) | [9] |
| DU-145 Luc | Prostate Cancer | 2 nM (cell-free) | [9] |
Table 2: In Vitro Response of Freshly Explanted Human Tumors to Topotecan
| Tumor Type | Exposure | Concentration | Response Rate (%) | Reference |
| Colorectal | Continuous | 0.1 µg/mL | 27 | [10] |
| Breast | Continuous | 0.1 µg/mL | 25 | [10] |
| Non-Small-Cell Lung | Continuous | 0.1 µg/mL | 32 | [10] |
| Ovarian | Continuous | 0.1 µg/mL | 39 | [10] |
| Renal Cell | Continuous | 0.1 µg/mL | 83 | [10] |
Experimental Protocols
Topoisomerase I Inhibition Assay (In Vitro)
This assay is fundamental to determining the direct inhibitory activity of a compound on the Topoisomerase I enzyme.
Objective: To quantify the concentration of this compound required to inhibit 50% of Topoisomerase I activity (IC50).
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human Topoisomerase I, and reaction buffer.
-
Compound Addition: Varying concentrations of this compound are added to the reaction mixtures. A control with no inhibitor is also prepared.
-
Incubation: The mixtures are incubated at 37°C to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: The DNA from the reaction mixtures is separated by agarose gel electrophoresis.
-
Visualization and Quantification: The DNA bands (supercoiled and relaxed) are visualized using a DNA stain (e.g., ethidium bromide) and quantified using densitometry. The percentage of supercoiled DNA converted to relaxed DNA is calculated for each inhibitor concentration.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Cytotoxicity Assay
This assay measures the ability of a compound to kill cancer cells in culture.
Objective: To determine the concentration of this compound that reduces the viability of a cancer cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells of a specific type are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. Control wells with vehicle only are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.[11]
-
Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell viability relative to the control.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow Visualization
The following diagram provides a logical workflow for the preclinical evaluation of a Topoisomerase I inhibitor like this compound.
Conclusion
This compound, as the primary active metabolite of Topotecan, is presumed to exert its anticancer effects through the well-characterized mechanism of Topoisomerase I inhibition. By stabilizing the DNA-Topoisomerase I cleavable complex, it induces lethal double-strand DNA breaks, leading to apoptotic cell death in rapidly dividing cancer cells. While direct quantitative data on the inhibitory potency of this compound is not extensively available, the wealth of information on its parent compound, Topotecan, provides a strong foundation for understanding its mechanism of action. Further research specifically characterizing the enzymatic and cellular activity of this compound would be invaluable for a more complete understanding of its contribution to the overall clinical efficacy of Topotecan.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. youtube.com [youtube.com]
- 3. Topoisomerase I inhibition with topotecan: pharmacologic and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Activity of topotecan, a new topoisomerase I inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FK228 potentiates topotecan activity against small cell lung cancer cells via induction of SLFN11 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Topotecan
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Topotecan, the primary active metabolite of the anticancer drug Topotecan, is a crucial compound in pharmacological and drug metabolism studies. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a plausible synthetic protocol based on established methods for analogous compounds, detailed experimental procedures for its analytical characterization, and a summary of quantitative data in structured tables. Visual diagrams generated using the DOT language are provided to illustrate key processes and relationships.
Introduction
Topotecan is a semi-synthetic analog of camptothecin, a natural alkaloid, and functions as a topoisomerase I inhibitor, a mechanism crucial to its anticancer activity. In vivo, Topotecan is metabolized to this compound, which also exhibits significant antitumor properties. A thorough understanding of the synthesis and physicochemical properties of this compound is therefore essential for preclinical and clinical research, including pharmacokinetic and pharmacodynamic modeling, and for the development of new drug delivery systems. This guide aims to provide researchers and drug development professionals with a detailed resource for the synthesis and characterization of this important metabolite.
Synthesis of this compound
The synthesis of this compound can be achieved through a Mannich reaction involving 10-hydroxycamptothecin, formaldehyde, and methylamine. This approach is analogous to the synthesis of Topotecan and other N-substituted aminomethyl derivatives of camptothecin.[1][2][3]
Proposed Synthetic Scheme
The overall synthetic workflow can be visualized as a two-step process starting from the readily available Camptothecin.
Experimental Protocol
Step 1: Synthesis of 10-Hydroxycamptothecin
10-Hydroxycamptothecin is a key intermediate and can be synthesized from Camptothecin through various reported oxidation methods.
Step 2: Synthesis of this compound (Mannich Reaction)
-
In a reaction vessel, suspend 10-hydroxycamptothecin in a suitable solvent such as a mixture of dichloromethane and isopropanol.
-
Add an aqueous solution of formaldehyde (e.g., 37% in water) and an aqueous solution of methylamine (e.g., 40% in water) to the suspension.
-
The reaction mixture is stirred at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product can be isolated by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent system to yield this compound.
Characterization of this compound
The structural confirmation and purity assessment of synthesized this compound are critical. The primary analytical techniques employed for its characterization include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the purification and quantification of this compound. Several methods have been developed for its analysis in various matrices.[4][5]
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Method 1[4] | Method 2[5] |
| Column | Agilent SB-C(18) reversed-phase | Zorbax SB-C18 |
| Mobile Phase | Methanol-aqueous buffer (27:73, v/v) (75 mM potassium phosphate and 0.2% triethylamine, pH 6.5) | Acetonitrile-ammonium acetate mixture |
| Flow Rate | 0.8 mL/min | Not Specified |
| Detection | Fluorescence (Excitation: 376 nm, Emission: 530 nm) | Fluorescence (Excitation: 380 nm, Emission: 527 nm) |
| Column Temp. | 50 °C | Not Specified |
| Injection Vol. | 100 µL | Not Specified |
| Linear Range | 0.10 to 8.0 ng/mL | Not Specified |
Mass Spectrometry (MS)
Mass spectrometry is employed for the confirmation of the molecular weight and fragmentation pattern of this compound.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₁N₃O₅ | [6] |
| Molecular Weight | 407.4 g/mol | [6] |
| Monoisotopic Mass | 407.14812078 Da | [6] |
| Ionization Mode | Electrospray Ionization (ESI) - Positive | [7][8] |
The logical relationship between the analytical techniques used for characterization is depicted in the following diagram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound. While detailed spectral assignments are not widely published, ¹H NMR and ¹³C NMR would be used to confirm the presence of the methylamino group and the overall camptothecin scaffold.
Signaling Pathway
This compound, like its parent compound Topotecan, exerts its cytotoxic effects by inhibiting Topoisomerase I, an enzyme essential for DNA replication and repair.
The binding of this compound to the Topoisomerase I-DNA complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the DNA replication machinery encounters these stabilized complexes, it results in the formation of lethal double-strand breaks, ultimately triggering apoptosis and cell death.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of this compound. The outlined synthetic approach, based on the well-established Mannich reaction, offers a viable route for its preparation. The detailed characterization methodologies, including HPLC and mass spectrometry, are essential for ensuring the purity and confirming the identity of the synthesized compound. The provided diagrams offer a clear visualization of the synthesis workflow, analytical logic, and mechanism of action, aiding in a comprehensive understanding of this significant Topotecan metabolite. Further research to delineate the complete NMR spectral data would be a valuable addition to the scientific literature.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of water-soluble (aminoalkyl)camptothecin analogs: inhibition of topoisomerase I and antitumor activity | Semantic Scholar [semanticscholar.org]
- 4. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C22H21N3O5 | CID 9931216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isolation and structural confirmation of this compound, a metabolite of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethyl Topotecan: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Topotecan is the primary active metabolite of Topotecan, a semi-synthetic analog of the natural product camptothecin. Topotecan is a potent inhibitor of topoisomerase I and is utilized as a chemotherapeutic agent in the treatment of various cancers.[1] Understanding the chemical and biological properties of this compound is crucial for a comprehensive grasp of Topotecan's pharmacology, metabolism, and overall therapeutic efficacy. This technical guide provides an in-depth overview of the core chemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Properties
This compound shares the core quinoline-based pentacyclic ring structure of camptothecin. The key structural difference from its parent compound, Topotecan, is the absence of a methyl group on the nitrogen atom of the aminomethyl side chain at the C9 position.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₁N₃O₅ | [2] |
| Molecular Weight | 407.42 g/mol | [2] |
| CAS Number | 190710-79-3 | |
| Melting Point | >138°C (decomposition) | |
| pKa (predicted) | 11.27 ± 0.20 | |
| Solubility | Soluble in DMSO and Methanol. | |
| Appearance | Yellow to Dark Yellow Solid |
Mechanism of Action: Topoisomerase I Inhibition
This compound, like its parent compound, exerts its cytotoxic effects by inhibiting the nuclear enzyme DNA topoisomerase I.[3] Topoisomerase I plays a critical role in DNA replication and transcription by relieving torsional strain in the DNA double helix. It achieves this by creating transient single-strand breaks, allowing the DNA to unwind, and then religating the break.
The mechanism of inhibition by this compound involves the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex".[1] By binding to this complex, this compound prevents the religation of the single-strand break. When a replication fork encounters this stabilized complex, it leads to the generation of a double-strand break in the DNA. Mammalian cells have limited capacity to repair these double-strand breaks, ultimately triggering apoptosis and cell death.[4]
References
- 1. US5244903A - Camptothecin analogs as potent inhibitors of topoisomerase I - Google Patents [patents.google.com]
- 2. Cytotoxic activity of topotecan in human tumour cell lines and primary cultures of human tumour cells from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Activity of topotecan, a new topoisomerase I inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethyl Topotecan: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-Desmethyl Topotecan, the primary active metabolite of the potent anti-neoplastic agent Topotecan. Due to the limited availability of direct quantitative data for this compound, this guide leverages the extensive information available for its parent compound, Topotecan, to infer and contextualize the physicochemical properties of its metabolite. Both compounds share a critical α-hydroxy lactone moiety in their E-ring, which is essential for their antitumor activity and is subject to a pH-dependent equilibrium.[1]
Executive Summary
This compound is a key metabolite of Topotecan, a topoisomerase I inhibitor used in cancer therapy.[2][3] Like its parent compound, this compound's therapeutic efficacy is dependent on the stability of its closed lactone ring. This guide summarizes the known solubility and stability characteristics of both Topotecan and its N-desmethylated metabolite, providing detailed experimental protocols and visualizations to aid researchers in the handling and analysis of these compounds. While quantitative data for this compound is sparse, its solubility in organic solvents like methanol and DMSO has been noted.[4] The stability profile is expected to be comparable to Topotecan, with a significant dependency on pH.
Solubility
A comprehensive understanding of solubility is critical for the formulation and in vitro testing of this compound. While specific quantitative solubility data for this compound is not widely available in the public domain, the solubility of its parent compound, Topotecan, provides a valuable reference point.
This compound Solubility
Qualitative data indicates that this compound is soluble in methanol and Dimethyl Sulfoxide (DMSO).[4]
Topotecan Solubility Data
The following table summarizes the solubility of Topotecan hydrochloride in various solvents. This data can serve as a useful guide for researchers working with this compound, though empirical determination for the metabolite is recommended.
| Solvent System | Concentration | Reference |
| DMSO | ~10 mg/mL | [5] |
| DMSO | 91 mg/mL (198.72 mM) | [6] |
| Water | Soluble up to 1 mg/mL | [7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
| Aqueous Buffers | Sparingly soluble | [5] |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve Topotecan (and likely this compound) in DMSO and then dilute with the aqueous buffer of choice.[5]
Stability
The stability of this compound, like Topotecan, is paramount for its biological activity and is primarily influenced by pH. Both compounds undergo a reversible, pH-dependent hydrolysis of the active lactone ring to an inactive open-ring carboxylate form.[1][2]
pH-Dependent Stability
The equilibrium between the active lactone and inactive carboxylate forms is crucial. Acidic conditions (pH below 4.0) favor the closed-lactone form, which is essential for the inhibition of topoisomerase I.[8][9] At physiological pH (around 7.4), the equilibrium shifts towards the inactive open-ring form.[8][10]
Stability in Different Media and Conditions
While specific stability data for this compound is limited, studies on Topotecan provide valuable insights.
| Condition | Concentration(s) | Solvent/Solution | Temperature | Stability | Reference |
| Solid State | Not specified | Solid | -20°C | ≥ 4 years | [9] |
| Aqueous Solution | 20 µg/mL and 200 µg/mL | Aqueous Solution | 5±3°C | Up to 12 months | [9] |
| Aqueous Solution | 20 µg/mL and 200 µg/mL | Aqueous Solution | -20±5°C | Up to 12 months | [9] |
| Infusion Solution | 0.025 mg/mL and 0.05 mg/mL | 5% Dextrose or 0.9% NaCl in PVC, polyolefin bags, or glass bottles | Room Temperature | Up to 24 hours | |
| Infusion Solution | 0.025 mg/mL and 0.05 mg/mL | 5% Dextrose or 0.9% NaCl in PVC, polyolefin bags, or glass bottles | 5°C | Up to 7 days | |
| Diluted Infusion Solutions | 0.025 mg/mL, 0.1 mg/mL, 0.5 mg/mL | 0.9% Sodium Chloride or 5% Glucose in non-PVC and polyolefin bags | Refrigerated or Room Temperature | Up to 30 days (non-PVC) and 84 days (polyolefin) | [11] |
| Plasma | Not specified | Plasma | Not specified | Unstable, requires immediate protein precipitation with cold methanol | [8][12] |
| Methanol Extract of Plasma | Not specified | Methanol | -70°C | Lactone forms stable for at least 15 months | [12] |
Note: Forced degradation studies on Topotecan have shown its susceptibility to hydrolysis, oxidation, light, and thermal stress.[9]
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. The following protocols are based on established methods for Topotecan and can be adapted for this compound.
Protocol for Determining Equilibrium Solubility
This protocol outlines a method for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected solvent(s) (e.g., water, PBS, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
Protocol for Assessing pH-Dependent Stability
This protocol describes a method to evaluate the stability of this compound at different pH values over time.
Objective: To determine the rate of degradation of this compound in aqueous solutions at various pH levels.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
A series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 7.4, 9)
-
Vials with screw caps
-
Temperature-controlled incubator
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare solutions of this compound at a known concentration in each of the different pH buffers.
-
Dispense aliquots of each solution into separate vials.
-
At time zero (t=0), immediately analyze an aliquot from each pH solution to determine the initial concentration.
-
Store the remaining vials at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.
-
Analyze the samples using the validated HPLC method to quantify the remaining concentration of the intact this compound.
-
Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C).
-
Photodegradation: Exposure to UV and visible light as per ICH guidelines.
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the different stress conditions for a defined period.
-
At appropriate time points, withdraw samples and neutralize them if necessary (for acidic and basic conditions).
-
Analyze the stressed samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate the parent drug from any degradation products.
-
Characterize the degradation products using techniques like mass spectrometry (MS).
Visualization
Diagrams are provided to illustrate key concepts related to the mechanism of action and experimental workflows.
Mechanism of Action of Topotecan and this compound
Both Topotecan and its active metabolite, this compound, act as inhibitors of topoisomerase I, a nuclear enzyme that relieves torsional strain in DNA during replication and transcription.[13][14][15] The binding of the drug to the topoisomerase I-DNA complex prevents the re-ligation of the single-strand breaks induced by the enzyme.[13][15] This leads to the accumulation of these ternary complexes, which, upon collision with the replication fork, result in the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis.[13][15][16]
Caption: Mechanism of action of Topotecan and this compound.
Experimental Workflow for Stability Analysis
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Experimental workflow for stability analysis.
pH-Dependent Equilibrium
The chemical equilibrium between the active lactone form and the inactive carboxylate form is central to the stability of Topotecan and this compound.
Caption: pH-dependent equilibrium of the lactone and carboxylate forms.
References
- 1. This compound|High-Purity Reference Standard [benchchem.com]
- 2. scialert.net [scialert.net]
- 3. Isolation and structural confirmation of this compound, a metabolite of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Physicochemical stability of Topotecan Accord after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine and non-PVC bags - GaBIJ [gabi-journal.net]
- 12. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
N-Desmethyl Topotecan: A Technical Overview of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Topotecan is the primary metabolite of Topotecan, a semi-synthetic analog of camptothecin, which is a potent inhibitor of topoisomerase I. Topotecan is an established chemotherapeutic agent used in the treatment of various cancers.[1][2] The biological activity of this compound is of significant interest for understanding the overall pharmacological profile of Topotecan, including its efficacy and potential toxicity. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a focus on its mechanism of action, available quantitative data, and relevant experimental protocols.
Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism of action of this compound, like its parent compound Topotecan, is the inhibition of DNA topoisomerase I.[3][4] Topoisomerase I is a nuclear enzyme crucial for relieving torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.
The camptothecin class of drugs, including Topotecan and its metabolites, function by stabilizing the covalent complex formed between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand break, leading to an accumulation of these "cleavable complexes." When the advancing replication fork collides with these stalled complexes, irreversible double-strand DNA breaks occur, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[4]
It is important to note that the biological activity of both Topotecan and this compound is dependent on the presence of a closed lactone ring. Under physiological pH, this lactone ring can reversibly hydrolyze to an inactive open-ring carboxylate form.[1]
Signaling Pathway of Topoisomerase I Inhibition
Caption: Mechanism of Topoisomerase I Inhibition by this compound.
Quantitative Biological Activity
For reference and to provide a baseline for future comparative studies, the following tables summarize the reported cytotoxic activity of the parent compound, Topotecan , against various human cancer cell lines.
Cytotoxicity of Topotecan in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| A2780 | Ovarian Cancer | 0.022 | 96 hours | MTT |
| SK-OV-3 | Ovarian Cancer | 0.044 | Not Specified | MTT |
| U251 | Glioblastoma | 2.73 | 24 hours | Not Specified |
| U87 | Glioblastoma | 2.95 | 24 hours | Not Specified |
| HT-29 | Colon Carcinoma | 0.033 | Not Specified | Colony Formation |
Note: The data presented above for Topotecan is compiled from various sources and may have been generated under different experimental conditions. A direct comparison of these values may not be appropriate.
Experimental Protocols
To facilitate further research and enable direct comparative studies, detailed methodologies for key experiments are provided below.
Topoisomerase I DNA Cleavage Assay
This assay is fundamental for determining the inhibitory activity of compounds on topoisomerase I.
Objective: To measure the ability of this compound to stabilize the topoisomerase I-DNA cleavable complex.
Materials:
-
Purified human topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound and Topotecan (as a positive control)
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)
-
Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) containing ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and purified topoisomerase I enzyme.
-
Add varying concentrations of this compound or Topotecan to the reaction mixtures. Include a no-drug control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualize the DNA bands under UV light and capture an image.
-
Quantify the amount of nicked and linear DNA, which represents the stabilized cleavable complexes.
Caption: Workflow for the Topoisomerase I DNA Cleavage Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium
-
This compound and Topotecan
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Topotecan in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data and fitting it to a dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
This compound is a biologically active metabolite of Topotecan that shares the same fundamental mechanism of action: the inhibition of topoisomerase I. While it is understood to contribute to the overall pharmacological profile of the parent drug, a significant gap exists in the public domain regarding its specific quantitative activity. Direct comparative studies determining the IC50 values for both topoisomerase I inhibition and cytotoxicity against a panel of cancer cell lines are crucial for a more complete understanding of its contribution to the therapeutic and toxic effects of Topotecan. The experimental protocols provided in this guide offer a framework for conducting such essential comparative analyses. Future research should focus on generating this quantitative data to better inform drug development and clinical pharmacology.
References
- 1. Activity of topotecan, a new topoisomerase I inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Clinical, pharmacokinetic and biological studies of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethyl Topotecan In Vitro Cytotoxicity Assays: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyl Topotecan is a known metabolite of Topotecan, a potent topoisomerase I inhibitor widely used in cancer therapy. While the cytotoxic effects of Topotecan are well-documented, comprehensive data on the in vitro cytotoxicity of this compound remains notably scarce in publicly available literature. This guide provides a detailed overview of the established in vitro cytotoxicity of Topotecan, which serves as a critical reference point for researchers investigating its metabolites. The methodologies and findings presented for Topotecan can be adapted for the study of this compound to address the current knowledge gap. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to Topotecan and its Metabolite this compound
Topotecan is a semi-synthetic analog of camptothecin that exerts its anticancer effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional strain in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, Topotecan leads to the accumulation of single-strand breaks. These breaks are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.
This compound is a metabolite of Topotecan, formed via N-demethylation in the liver. While it has been identified and quantified in patient plasma, its specific contribution to the overall cytotoxic effect of Topotecan therapy is not well-characterized. Further in vitro studies are necessary to elucidate the cytotoxic potential of this compound.
Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism of action for Topotecan, and presumably its active metabolites, is the inhibition of Topoisomerase I. This process disrupts the normal DNA replication and repair machinery, leading to cell cycle arrest and apoptosis.
In Vitro Cytotoxicity of Topotecan
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of Topotecan in a variety of human cancer cell lines. It is important to note that these values can vary depending on the specific assay conditions, such as exposure time and the metabolic state of the cells.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| U251 | Glioblastoma | 2.73 ± 0.25 | 24 |
| U87 | Glioblastoma | 2.95 ± 0.23 | 24 |
| GSCs-U251 | Glioblastoma Stem Cells | 5.46 ± 0.41 | 24 |
| GSCs-U87 | Glioblastoma Stem Cells | 5.95 ± 0.24 | 24 |
| A2780 | Ovarian Cancer | 0.078 - 1.2 | 96 |
| SK-OV-3 | Ovarian Cancer | 0.044 | 48 |
| IMR-32 | Neuroblastoma | Not specified | Not specified |
| SK-N-BE(2) | Neuroblastoma | Not specified | Not specified |
| SK-N-DZ | Neuroblastoma | Not specified | Not specified |
| SH-SY-5Y | Neuroblastoma | Not specified | Not specified |
| SK-N-SH | Neuroblastoma | Not specified | Not specified |
| SK-N-AS | Neuroblastoma | Not specified | Not specified |
Experimental Protocols for In Vitro Cytotoxicity Assays
Standardized protocols are essential for obtaining reproducible and comparable cytotoxicity data. The following are detailed methodologies for commonly used in vitro assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Topotecan or this compound stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well.
-
Shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of cytotoxicity based on reproductive cell death.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Topotecan or this compound stock solution
-
6-well or 12-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in multi-well plates.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate for 7-14 days, allowing colonies to form.
-
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Wash with water and allow to air dry.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the plating efficiency and surviving fraction to determine the cytotoxic effect.
-
Signaling Pathways Implicated in Topotecan-Induced Cytotoxicity
Topotecan-induced DNA damage activates complex cellular signaling networks, primarily the p53 signaling pathway, which orchestrates cell cycle arrest and apoptosis.
Conclusion and Future Directions
Topotecan is a well-established anticancer agent with a clear mechanism of action and extensive characterization of its in vitro cytotoxicity. In contrast, its metabolite, this compound, remains largely unstudied in this regard. The experimental protocols and baseline data for Topotecan presented in this guide provide a robust framework for initiating comprehensive in vitro cytotoxicity assays of this compound.
Future research should focus on:
-
Determining the IC50 values of this compound in a broad panel of cancer cell lines.
-
Directly comparing the cytotoxic potency of this compound to its parent compound, Topotecan.
-
Investigating the impact of this compound on cell cycle progression and apoptosis.
-
Elucidating the specific signaling pathways modulated by this compound.
Such studies are crucial for a complete understanding of Topotecan's pharmacology and may reveal new therapeutic opportunities.
An In-Depth Technical Guide to N-Desmethyl Topotecan and its Role in Topoisomerase I Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Desmethyl Topotecan, the active metabolite of the well-established anticancer agent Topotecan, and its mechanism of action as a potent inhibitor of human DNA topoisomerase I. This document details the molecular interactions, cellular consequences, and methodologies for studying this class of compounds.
Executive Summary
Topotecan is a semi-synthetic analog of camptothecin that exerts its cytotoxic effects by inhibiting topoisomerase I, a critical enzyme involved in DNA replication and transcription. In vivo, Topotecan is metabolized to this compound, which has been demonstrated to be an active metabolite. Both compounds stabilize the covalent complex between topoisomerase I and DNA, leading to single-strand breaks that are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis. While the antitumor activity of this compound is reported to be approximately equivalent to that of its parent compound, specific quantitative comparative data on its enzymatic inhibition and cytotoxicity are not extensively available in publicly accessible literature. This guide will provide a detailed account of the known mechanisms, relevant quantitative data for Topotecan as a benchmark, and comprehensive experimental protocols for the evaluation of topoisomerase I inhibitors.
Mechanism of Action: Topoisomerase I Inhibition
Human topoisomerase I (Top1) is a nuclear enzyme essential for relieving torsional strain in DNA that arises during replication and transcription. It functions by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, followed by a re-ligation step.
Topotecan and its active metabolite, this compound, do not bind to the enzyme or DNA alone but rather to the transient Top1-DNA covalent complex. This binding event prevents the re-ligation of the single-strand break, effectively trapping the enzyme on the DNA. The accumulation of these "cleavable complexes" disrupts the normal progression of replication forks, leading to the generation of irreversible double-strand DNA breaks and the initiation of the apoptotic cascade.
dot
Caption: Mechanism of Topoisomerase I Inhibition.
Quantitative Data
While direct comparative IC50 values for this compound are not widely published, the following tables summarize the inhibitory and cytotoxic potency of the parent compound, Topotecan, which serves as a crucial reference point. The activity of this compound is generally understood to be in a similar range.
Topoisomerase I Enzymatic Inhibition of Topotecan
| Compound | Assay Type | Target | IC50 | Reference |
| Topotecan | Cell-free | Topoisomerase I | 2 nM | [1] |
Cytotoxic Activity of Topotecan in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Assay | Reference |
| MCF-7 | Breast Cancer | 13 nM | - | Cell-free | [1] |
| DU-145 | Prostate Cancer | 2 nM | - | Cell-free | [1] |
| U251 | Glioblastoma | 2.73 ± 0.25 µM | 24 h | - | [2] |
| U87 | Glioblastoma | 2.95 ± 0.23 µM | 24 h | - | [2] |
| GSCs-U251 | Glioblastoma Stem Cells | 5.46 ± 0.41 µM | 24 h | - | [2] |
| GSCs-U87 | Glioblastoma Stem Cells | 5.95 ± 0.24 µM | 24 h | - | [2] |
| HT-29 | Colon Carcinoma | 33 nM | - | Colony-forming | [3] |
| SK-BR-3 | Breast Cancer | 26 nM | - | - | |
| SK-OV-3 | Ovarian Cancer | 44 nM | - | MTT | |
| DMS273 | Small Cell Lung Cancer | Sensitive (IC50 < 50 nM) | 72 h | CellTiter Glo | |
| DMS79 | Small Cell Lung Cancer | Sensitive (IC50 < 50 nM) | 72 h | CellTiter Glo | |
| H526 | Small Cell Lung Cancer | Sensitive (IC50 < 50 nM) | 72 h | CellTiter Glo | |
| H446 | Small Cell Lung Cancer | Sensitive (IC50 < 50 nM) | 72 h | CellTiter Glo | |
| H82 | Small Cell Lung Cancer | Insensitive (IC50 > 100 nM) | 72 h | CellTiter Glo | |
| H69 | Small Cell Lung Cancer | Insensitive (IC50 > 100 nM) | 72 h | CellTiter Glo | |
| H196 | Small Cell Lung Cancer | Insensitive (IC50 > 100 nM) | 72 h | CellTiter Glo |
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I and the inhibition of this process by a test compound.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Stop solution/loading dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture containing 1x assay buffer, supercoiled DNA (e.g., 200-500 ng), and sterile water in a microcentrifuge tube.
-
Add the test compound at various concentrations to the reaction tubes. Include a vehicle-only control and a positive control inhibitor (e.g., Topotecan).
-
Initiate the reaction by adding a predetermined amount of human topoisomerase I (typically the amount required to fully relax the DNA under control conditions).
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer.
-
Perform electrophoresis until the supercoiled and relaxed DNA forms are adequately separated (e.g., 2-3 hours at 5-10 V/cm).
-
Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Cell Viability (MTT) Assay for Cytotoxicity Determination
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include vehicle-only control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Logical Relationships
DNA Damage Response (DDR) Pathway
The double-strand breaks induced by this compound activate a complex DNA Damage Response (DDR) signaling cascade. This involves sensor proteins that recognize the DNA damage, transducer kinases that amplify the signal, and effector proteins that mediate cell cycle arrest and apoptosis.
dot
Caption: DNA Damage Response Pathway.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel topoisomerase I inhibitor like this compound typically follows a structured workflow from enzymatic activity to cellular effects.
dot
Caption: Workflow for Inhibitor Evaluation.
Conclusion
This compound is a critical active metabolite of Topotecan that functions as a potent topoisomerase I inhibitor. Its mechanism of action, centered on the stabilization of the Top1-DNA cleavable complex, leads to catastrophic DNA damage and subsequent cell death in rapidly dividing cancer cells. While its potency is considered comparable to Topotecan, a more detailed quantitative comparison would be beneficial for a complete understanding of its pharmacological profile. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and other novel topoisomerase I inhibitors, which remain a cornerstone of modern cancer chemotherapy.
References
N-Desmethyl Topotecan: A Comprehensive Technical Review of its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of N-Desmethyl Topotecan, the primary metabolite of the anticancer agent Topotecan. This document synthesizes available data from preclinical and clinical studies to serve as a valuable resource for professionals in the field of oncology drug development.
Introduction
Topotecan is a semi-synthetic analog of camptothecin and a potent inhibitor of topoisomerase I, a key enzyme involved in DNA replication and repair.[1] Its clinical utility is established in the treatment of various malignancies, including ovarian, small cell lung, and cervical cancers.[2] The metabolism of Topotecan is a critical determinant of its overall efficacy and toxicity profile. The primary metabolic pathway is N-demethylation, leading to the formation of this compound.[3][4] Understanding the pharmacokinetic and metabolic fate of this major metabolite is essential for optimizing Topotecan therapy and developing novel drug delivery strategies.
Physicochemical Properties and Formulations
Similar to its parent compound, this compound exists in a pH-dependent equilibrium between a pharmacologically active lactone form and an inactive carboxylate (hydroxy acid) form.[5] The closed lactone ring is favored in acidic conditions (pH < 4), while the open-ring carboxylate form predominates at physiological pH.[5][6] This equilibrium has significant implications for its biological activity and analytical quantification.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been characterized in human plasma following the administration of Topotecan.
Absorption and Distribution
As this compound is a metabolite, its appearance in the systemic circulation is dependent on the absorption and metabolism of the parent drug, Topotecan. Following intravenous administration of Topotecan, this compound is formed via hepatic metabolism.[3] The apparent volume of distribution of the metabolite has been reported.
Metabolism
This compound is the primary product of Topotecan's hepatic N-demethylation.[3] While this is a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes for many xenobiotics, the specific CYP isoenzymes responsible for the N-demethylation of Topotecan are not definitively identified in the current literature. One source from a clinical pharmacology review states that Topotecan is not a substrate, inhibitor, or inducer of any CYP450 enzymes, which presents a contradiction that warrants further investigation.[7]
Elimination
This compound is eliminated from the body through both renal and fecal excretion.[4]
Quantitative Pharmacokinetic Parameters
The following table summarizes the available quantitative pharmacokinetic data for this compound in humans. It is important to note that a specific Cmax value has not been explicitly reported in the reviewed literature, although a linear relationship between the metabolite's Cmax and the administered dose of Topotecan has been suggested.
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 47.6 min (range: 21-102 min) | [8] |
| t½ (Half-life) of Formation | 29.0 min (range: 5.6-99.5 min) | [8][9] |
| t½ (Half-life) of Elimination | 123.2 min (range: 32-265 min) | [8][9] |
| Apparent Volume of Distribution (Vd) | 15.3 L/m² (range: 1.9-64.5 L/m²) | [8] |
| Total Clearance (CL) | 0.4 L/min/m² (range: 0.17-1.57 L/min/m²) | [8] |
| Mean Metabolite:Parent AUC Ratio | ~3% | |
| Urinary Excretion (% of administered Topotecan dose) | ~3.1% | [4] |
| Fecal Excretion (% of administered Topotecan dose) | ~1.7% | [4] |
Experimental Protocols
The following section details the methodologies employed in key studies to elucidate the pharmacokinetics and metabolism of this compound.
Quantification of this compound in Biological Matrices
A sensitive and specific high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed and validated for the simultaneous determination of Topotecan and this compound in human plasma, urine, and feces.[3][8]
Sample Preparation:
-
Plasma: Due to the instability of the lactone forms in plasma, immediate protein precipitation with ice-cold methanol is required.[6][8] To measure the total concentration (lactone + carboxylate), the methanolic extract is acidified to convert the carboxylate form to the lactone form.[8]
-
Urine: Samples are diluted with methanol.[8]
-
Feces: Samples are homogenized in distilled water and then extracted with an acetonitrile-ammonium acetate mixture.[8]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.[8]
-
Mobile Phase: A gradient mixture of methanol and an aqueous buffer.[3]
-
Detection: Fluorescence detection with excitation and emission wavelengths typically around 376 nm and 530 nm, respectively.[3]
In Vitro Metabolism Studies
Human liver microsomes are a standard in vitro model used to study the metabolism of drugs.[1][10] To identify the specific CYP enzymes responsible for N-demethylation, the following experimental workflow is typically employed:
-
Incubation: Topotecan is incubated with a panel of human liver microsomes or with specific recombinant human CYP enzymes.
-
Inhibition: Known inhibitors of specific CYP isoenzymes are co-incubated with Topotecan and human liver microsomes to observe any reduction in the formation of this compound.
-
Correlation Analysis: The rate of this compound formation in a panel of individual human liver microsomes is correlated with the activities of specific CYP marker substrates.
Visualizations
Metabolic Pathway of Topotecan
The following diagram illustrates the primary metabolic conversion of Topotecan to this compound.
Caption: Metabolic conversion of Topotecan.
Experimental Workflow for In Vitro Metabolism Studies
This diagram outlines a typical experimental workflow to identify the enzymes responsible for drug metabolism.
References
- 1. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacologic studies of topotecan in patients with impaired hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacodynamics and pharmacokinetics of oral topotecan in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethyl Topotecan: A Comprehensive Technical Guide on its Discovery, History, and Core Experimental Protocols
Abstract
N-Desmethyl Topotecan is the principal active metabolite of Topotecan, a semi-synthetic analog of camptothecin and a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies associated with this compound. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and the study of topoisomerase I inhibitors. The document details the metabolic origin of this compound, its pharmacokinetic profile, and methods for its quantification. Furthermore, it outlines the experimental protocols for assessing its biological activity, including cytotoxicity and topoisomerase I inhibition assays.
Discovery and History
The discovery of this compound is intrinsically linked to the clinical development and metabolic studies of its parent drug, Topotecan. Following the administration of Topotecan in preclinical and clinical settings, researchers observed the presence of a significant metabolite in plasma and urine samples.
Initial investigations utilizing high-performance liquid chromatography (HPLC) for the pharmacokinetic analysis of Topotecan consistently revealed an additional, slightly more polar peak eluting after the parent compound. This observation prompted further investigation to isolate and identify this unknown substance. Through the use of solid-phase extraction and subsequent purification by HPLC, sufficient quantities of the metabolite were isolated from human urine for structural elucidation.
Mass spectrometry, in conjunction with comparative analysis of HPLC retention times and fluorescence data against a synthetically prepared reference standard, definitively identified the metabolite as this compound. These studies confirmed that the primary metabolic pathway for Topotecan in humans is N-demethylation, a reaction catalyzed by hepatic microsomal enzymes. Subsequent research has established that the antitumor activity of this compound is comparable to that of Topotecan, making it a pharmacologically significant contributor to the overall therapeutic effect of Topotecan.
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in human subjects following the administration of Topotecan. The formation and elimination of this metabolite are key aspects of the overall disposition of the parent drug.
| Parameter | Value | Species | Notes |
| Formation Half-Life (t½ formation) | 29.0 min (range: 5.6-99.5 min) | Human | Describes the rate of formation from Topotecan.[1] |
| Elimination Half-Life (t½ elimination) | 123.2 min (range: 32-265 min) | Human | Describes the rate of elimination of the metabolite.[1] |
Excretion Data
Mass balance studies have been conducted to determine the routes and extent of excretion of Topotecan and its metabolites. These studies provide quantitative data on the amount of this compound eliminated from the body.
| Excretion Route | Percentage of Administered Topotecan Dose | Form |
| Urinary Excretion | 3 ± 1% | This compound |
| Fecal Excretion | 1.7 ± 0.6% | This compound |
Experimental Protocols
Synthesis of this compound (Conceptual)
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl₂, 5 mM DTT, 5 mM EDTA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium Bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For each reaction, combine:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled DNA (e.g., 0.5 µg/µL)
-
Varying concentrations of this compound (and a vehicle control)
-
Purified Human Topoisomerase I (the amount required to just fully relax the DNA should be predetermined in a titration experiment)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto the agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light.
-
Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity will result in a greater proportion of supercoiled DNA compared to the control reaction with no inhibitor.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control.
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Signaling Pathway
Experimental Workflow: Cytotoxicity Assay
References
N-Desmethyl Topotecan: An In-Depth Technical Guide on its Role in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Desmethyl Topotecan is the primary active metabolite of Topotecan, a semi-synthetic analog of the natural compound camptothecin, which is a potent inhibitor of topoisomerase I.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, available preclinical and clinical data, and detailed experimental protocols relevant to its study. While much of the existing research focuses on the parent drug, Topotecan, this document synthesizes the available information to elucidate the role and potential of its N-desmethylated metabolite in cancer therapy. The primary mechanism of action for this class of compounds is the stabilization of the topoisomerase I-DNA covalent complex, which leads to DNA damage and ultimately, apoptotic cell death in rapidly dividing cancer cells.[3][4] This guide aims to serve as a critical resource for researchers and professionals involved in the development of novel cancer therapeutics.
Mechanism of Action: Inhibition of Topoisomerase I
This compound, like its parent compound Topotecan, exerts its cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I (Top1).[1] Topoisomerase I plays a crucial role in DNA replication, transcription, and repair by relieving torsional strain in the DNA double helix through the creation of transient single-strand breaks.[5]
The catalytic cycle of Top1 involves the following steps:
-
Non-covalent binding to DNA: Top1 binds to the DNA duplex.
-
DNA cleavage: The enzyme cleaves one of the DNA strands, forming a covalent intermediate known as the "cleavage complex," where a tyrosine residue in the enzyme's active site is linked to the 3'-phosphate end of the broken DNA strand.
-
Strand passage or rotation: The intact DNA strand passes through the break, or the DNA rotates around the intact strand to relieve supercoiling.
-
DNA religation: The enzyme re-ligates the cleaved DNA strand, completing the catalytic cycle and dissociating from the DNA.
This compound intervenes in this process by binding to the Top1-DNA cleavage complex. This binding stabilizes the complex, preventing the religation of the DNA strand.[3] The trapped cleavage complex becomes a cytotoxic lesion when it is encountered by the DNA replication machinery during the S-phase of the cell cycle. The collision of a replication fork with the stabilized complex leads to the conversion of the single-strand break into a lethal double-strand break.[3] As mammalian cells have limited capacity to repair these double-strand breaks, their accumulation triggers downstream signaling pathways that lead to cell cycle arrest and apoptosis.[6][7]
Downstream Signaling Pathways
The induction of DNA double-strand breaks by this compound activates a cascade of intracellular signaling pathways, primarily the DNA Damage Response (DDR). This response orchestrates cell cycle arrest to allow time for DNA repair, and if the damage is irreparable, it initiates programmed cell death (apoptosis).
DNA Damage Response and Cell Cycle Arrest
The presence of double-strand breaks is sensed by proteins such as the MRE11-RAD50-NBS1 (MRN) complex, which in turn activates the ATM (Ataxia Telangiectasia Mutated) kinase. ATM phosphorylates a number of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein p53.
Activation of p53 can lead to the transcriptional upregulation of p21 (CDKN1A), a potent inhibitor of cyclin-dependent kinases (CDKs). Inhibition of CDKs, particularly CDK2 and CDK1, prevents the progression of the cell cycle from the S phase to the G2 phase and from G2 to mitosis (M phase), respectively. This results in a characteristic S/G2-phase arrest.[6][7][8][9]
Apoptosis Induction
If the DNA damage is extensive, the DDR signaling shifts towards the induction of apoptosis. This is primarily mediated through the intrinsic (mitochondrial) pathway. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the BCL-2 family, such as BAX and PUMA. These proteins translocate to the mitochondria and promote mitochondrial outer membrane permeabilization (MOMP).
MOMP leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the apoptotic program by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and cell death.[7][10][11]
Quantitative Data
While extensive quantitative data for this compound is limited in publicly available literature, this section provides a summary of the available pharmacokinetic data for Topotecan and its N-desmethyl metabolite, as well as a compilation of in vitro cytotoxicity data for the parent compound, Topotecan, across various cancer cell lines. This serves as a crucial reference for understanding the therapeutic window and potential efficacy of this class of compounds.
Comparative Pharmacokinetics of Topotecan and this compound
This compound is a known metabolite of Topotecan, formed via N-demethylation in the liver.[6][12] The extent of its formation and its contribution to the overall clinical activity of Topotecan are important considerations in drug development. The following table summarizes key pharmacokinetic parameters for Topotecan and its N-desmethyl metabolite.
| Parameter | Topotecan | This compound | Reference(s) |
| Terminal Half-life (t½) | 2 to 3 hours (IV) | ~2 hours (metabolite) | [6][13] |
| Urinary Excretion (% of dose) | ~51% (total Topotecan) | ~3% (total this compound) | [6] |
| Fecal Excretion (% of dose) | ~18% (total Topotecan) | ~1.7% (total this compound) | [6] |
| Mean Metabolite:Parent AUC Ratio | Not Applicable | ~3% | [14] |
Note: The pharmacokinetic parameters can vary depending on the patient population, dosage, and administration route.
In Vitro Cytotoxicity of Topotecan
The following table presents a summary of the 50% inhibitory concentration (IC50) values for Topotecan in a variety of human cancer cell lines. This data highlights the potent cytotoxic activity of Topotecan and provides a benchmark for the expected potency of its active metabolites.
| Cell Line | Cancer Type | IC50 | Reference(s) |
| A2780 | Ovarian Cancer | 0.078 µM | [15] |
| SK-OV-3 | Ovarian Cancer | 44 nM | [15] |
| NCI-H460 | Non-Small Cell Lung Cancer | 7.29 µM (Topotecan-resistant) | [15] |
| HOP-62 | Non-Small Cell Lung Cancer | 0.05 µM (GI50) | [15] |
| MCF-7 Luc | Breast Cancer | 13 nM | [16] |
| DU-145 Luc | Prostate Cancer | 2 nM | [16] |
Note: IC50 values are highly dependent on the assay conditions, including exposure time and the specific methodology used.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for Topotecan and other camptothecin analogs and can be adapted for the specific study of this compound.
Synthesis and Purification of this compound
A potential synthetic route to this compound involves the N-demethylation of Topotecan. A general procedure for this transformation is outlined below.
Materials:
-
Topotecan
-
Anhydrous solvent (e.g., Dichloromethane)
-
Demethylating agent (e.g., α-chloroethyl chloroformate)
-
Methanol
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
HPLC-grade solvents for purification
Procedure:
-
Dissolve Topotecan in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add the demethylating agent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by preparative HPLC to yield this compound.
Purification by HPLC: A reversed-phase HPLC method can be employed for the purification and analysis of this compound.[17][18][19]
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer at a slightly acidic pH to maintain the lactone form).
-
Detection: Fluorescence detection with excitation and emission wavelengths around 380 nm and 520 nm, respectively.[20]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the IC50 of a compound.[21][22][23][24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium and add to the wells. Include vehicle controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. scialert.net [scialert.net]
- 2. This compound|High-Purity Reference Standard [benchchem.com]
- 3. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cell cycle disturbances and apoptosis induced by topotecan and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle effects of topotecan alone and in combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topotecan induces apoptosis via ASCT2 mediated oxidative stress in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of the Antitumor and Antimetastatic Effect of Topotecan and Normalization of Blood Counts in Mice with Lewis Carcinoma by Tdp1 Inhibitors—New Usnic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. TOPOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 21. atcc.org [atcc.org]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. protocols.io [protocols.io]
- 24. Bioavailability and pharmacokinetics of oral topotecan: a new topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the HPLC Analysis of N-Desmethyl Topotecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topotecan is a semi-synthetic analog of camptothecin and a potent anti-neoplastic agent that functions by inhibiting topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[1][2] This inhibition leads to the stabilization of the topoisomerase I-DNA complex, resulting in DNA damage and apoptosis in rapidly dividing cancer cells.[2] Topotecan is approved for the treatment of various cancers, including ovarian, small-cell lung, and cervical cancer.[1][3]
The primary hepatic metabolite of Topotecan is N-Desmethyl Topotecan.[1][4] This metabolite exhibits anti-tumor activity comparable to the parent drug.[4] Both Topotecan and this compound exist in a pH-dependent equilibrium between a pharmacologically active lactone form and an inactive open-ring carboxylate form.[1][4]
Accurate and sensitive quantification of this compound, alongside Topotecan, in biological matrices is essential for pharmacokinetic studies, understanding drug metabolism, and for the development of personalized medicine strategies.[5][6] High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used, robust, and sensitive method for the simultaneous determination of these compounds.[7][8][9] This application note provides a detailed protocol for the HPLC analysis of this compound and Topotecan in biological samples.
Mechanism of Action of Topotecan
Topotecan exerts its cytotoxic effects by targeting the nuclear enzyme topoisomerase I. During DNA replication and transcription, topoisomerase I creates transient single-strand breaks to relieve supercoiling. Topotecan intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of the DNA strand. This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are converted into double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.
Mechanism of action of Topotecan.
Experimental Protocols
This section details a representative reversed-phase HPLC method with fluorescence detection for the simultaneous quantification of Topotecan and this compound in human plasma.
Materials and Reagents
-
Topotecan Hydrochloride (Reference Standard)
-
This compound (Reference Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Potassium Phosphate Monobasic (ACS Grade)
-
Triethylamine (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
-
Human Plasma (Drug-free)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Analytical Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).[7]
-
Guard Column: Varian ChromGuard RP column (or equivalent).[8]
-
Mobile Phase: Methanol-aqueous buffer (27:73, v/v). The aqueous buffer consists of 75 mM potassium phosphate and 0.2% triethylamine, with the pH adjusted to 6.5.[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Column Temperature: 50 °C.[8]
-
Injection Volume: 100 µL.[8]
-
Fluorescence Detection: Excitation wavelength: 376 nm, Emission wavelength: 530 nm.[8]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Topotecan and this compound in an appropriate solvent (e.g., DMSO or methanol) to obtain individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to cover the desired calibration range.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
The following protocol is for the extraction of Topotecan and this compound from plasma samples.
-
Protein Precipitation: To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 400 µL of ice-cold methanol.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Dilution for Lactone Form Analysis: Dilute the methanolic extract with water.[8]
-
Acidification for Total (Lactone + Carboxylate) Form Analysis: To convert the carboxylate form to the lactone form, dilute the methanolic extract with 1.5% phosphoric acid.[7][8]
-
Injection: Inject 100 µL of the final prepared sample into the HPLC system.
Experimental Workflow
Experimental workflow for HPLC analysis.
Data Presentation
The performance of the described HPLC method is summarized in the following table. The data is compiled from validated methods for the analysis of Topotecan and this compound.[7][8]
| Parameter | Topotecan | This compound | Reference |
| Linearity Range | 0.25 - 80 ng/mL | 0.10 - 8.0 ng/mL | [8] |
| Within-Day Precision (%RSD) | ≤ 4% | ≤ 6.2% | [8] |
| Between-Day Precision (%RSD) | ≤ 4% | ≤ 6.2% | [8] |
| Within-Day Accuracy (% Error) | 1.4% to 6.3% | 1.6% to 3.1% | [8] |
| Between-Day Accuracy (% Error) | 1.4% to 2.4% | 0.0% to 3.7% | [8] |
| Lower Limit of Quantification | 0.25 ng/mL | 0.10 ng/mL | [8] |
| Detection Method | Fluorescence | Fluorescence | [7][8] |
| Excitation Wavelength | 376 - 380 nm | 376 - 380 nm | [7][8] |
| Emission Wavelength | 527 - 530 nm | 527 - 530 nm | [7][8] |
Conclusion
The HPLC method with fluorescence detection described in this application note provides a sensitive, accurate, and precise means for the simultaneous quantification of Topotecan and its active metabolite, this compound, in biological matrices. The detailed protocol for sample preparation and chromatographic analysis, along with the performance data, offers a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories for pharmacokinetic and metabolic studies of Topotecan. The stability of the lactone form in processed samples and the ability to measure both the lactone and total drug concentrations are critical features of this analytical approach.[7]
References
- 1. scialert.net [scialert.net]
- 2. methyl-atp.com [methyl-atp.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. This compound|High-Purity Reference Standard [benchchem.com]
- 5. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of a Highly Specific and Sensitive Fluorescent HPLC Method for Topotecan Lactone in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of N-Desmethyl Topotecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topotecan is a semi-synthetic analog of camptothecin, utilized as a chemotherapeutic agent for various cancers. Its mechanism of action involves the inhibition of topoisomerase I, a crucial enzyme in DNA replication and repair. The primary hepatic metabolite of topotecan is N-desmethyl topotecan. Accurate quantification of this metabolite is essential for comprehensive pharmacokinetic and metabolic studies. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The protocol employs a stable isotope-labeled internal standard, this compound-d3, to ensure high accuracy and precision.
Signaling Pathway
Topotecan undergoes hepatic N-demethylation to form its primary metabolite, this compound. This metabolic conversion is a key aspect of its biotransformation.
Metabolic conversion of Topotecan.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound, this compound-d3 (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma (K2-EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and this compound-d3 into separate 1 mL volumetric flasks.
-
Dissolve in methanol to the mark.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound-d3 (e.g., 10 ng/mL) in the same diluent.
-
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each blank, calibration standard, QC, and study sample.
-
Add 100 µL of the respective plasma sample to the corresponding tube.
-
Spike with 25 µL of the this compound-d3 internal standard working solution and vortex briefly. For blank samples, add 25 µL of the diluent.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Optimized for separation of this compound and its internal standard |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (Proposed) | See Table 1 |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 1: Proposed Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 408.2 | [To be optimized] | Positive |
| This compound-d3 | 411.2 | [To be optimized] | Positive |
Note: The proposed precursor ions are based on the molecular weight of this compound (407.4 g/mol ) and this compound-d3 (410.4 g/mol ) with the addition of a proton [M+H]+. The product ions need to be determined experimentally by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan. A plausible product ion for this compound could be around m/z 363.1, corresponding to the loss of the methylamino group and subsequent rearrangement, similar to the fragmentation of Topotecan.
Experimental Workflow
LC-MS/MS workflow for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated HPLC method with fluorescence detection for this compound in human plasma, which can be used as a reference for LC-MS/MS method development and validation.[1]
Table 2: Calibration Curve and LLOQ
| Parameter | Value |
| Calibration Curve Range | 0.10 - 8.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.10 ng/mL |
Table 3: Precision and Accuracy
| QC Level | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Within-Day Accuracy (% Error) | Between-Day Accuracy (% Error) |
| Low | ≤ 6.2% | ≤ 6.2% | 1.6% to 3.1% | 0.0% to 3.7% |
| Medium | ≤ 6.2% | ≤ 6.2% | 1.6% to 3.1% | 0.0% to 3.7% |
| High | ≤ 6.2% | ≤ 6.2% | 1.6% to 3.1% | 0.0% to 3.7% |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The detailed protocol, including sample preparation, proposed instrument conditions, and reference quantitative data, serves as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results, which is critical for pharmacokinetic assessments and clinical studies.
References
Application Note: Preparation and Use of N-Desmethyl Topotecan Analytical Standard
Introduction
Topotecan is a semi-synthetic, water-soluble analog of camptothecin, utilized as a chemotherapeutic agent for various cancers, including ovarian and small-cell lung cancer.[1][2][3] Its cytotoxic effects stem from the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[2][3] Topotecan stabilizes the complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[4][5] This interference with the DNA replication machinery leads to the formation of lethal double-strand breaks and ultimately triggers apoptosis (programmed cell death).[4][5][6]
In the body, topotecan is primarily metabolized in the liver to N-desmethyl topotecan, its main active metabolite.[1][2][5] This metabolite exhibits antitumor activity that is considered roughly equivalent to the parent compound.[7] Both topotecan and this compound exist in a pH-dependent equilibrium between a pharmacologically active lactone form and an inactive open-ring carboxylate form.[1][8][9] The acidic lactone form is favored at a pH of 4 or less, while the open-ring hydroxy-acid form predominates at physiological pH.[2][9]
Given its significant biological activity, the accurate quantification of this compound in biological matrices is critical for pharmacokinetic (PK) and drug metabolism studies. This application note provides a detailed protocol for the preparation of this compound analytical standards and a validated HPLC method for its quantification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| IUPAC Name | (4S)-4-Ethyl-4,9-dihydroxy-10-[(methylamino)methyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione[10] |
| Molecular Formula | C₂₂H₂₁N₃O₅[10][11][12] |
| Molecular Weight | 407.42 g/mol [10][11][12] |
| CAS Number | 190710-79-3[10][11] |
| Appearance | Light yellow to greenish powder[13] |
| Solubility | Soluble in DMSO; requires specific conditions for aqueous solutions[14] |
Experimental Protocols
Protocol 1: Preparation of Primary Stock Solution (1 mg/mL)
This protocol describes the preparation of a primary stock solution from a certified this compound reference standard.
Materials and Equipment:
-
This compound certified reference material
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Analytical balance (4-decimal place)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Micropipettes and sterile, filtered tips
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibration: Allow the vial containing the this compound reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1 mg of the reference standard into a clean, tared weighing vessel.
-
Dissolution: Transfer the weighed powder to a 1 mL Class A volumetric flask. Add approximately 0.7 mL of DMSO to dissolve the powder.
-
Mixing: Vortex the flask for 2-3 minutes to ensure complete dissolution. If necessary, use a sonicator for a short period to aid dissolution.
-
Final Volume: Once fully dissolved, bring the flask to the final volume of 1 mL with DMSO. Cap and invert the flask 10-15 times to ensure homogeneity.
-
Labeling and Storage: Label the primary stock solution with the compound name, concentration, solvent, preparation date, and initials. Store at -20°C or -80°C in an amber vial to protect from light.[14]
Protocol 2: Preparation of Working Standard Solutions
This protocol details the serial dilution of the primary stock to create working solutions for constructing a calibration curve.
Materials and Equipment:
-
Primary Stock Solution (1 mg/mL)
-
Diluent (e.g., Methanol or Acetonitrile:Water 50:50 v/v)
-
Micropipettes and sterile, filtered tips
-
Microcentrifuge tubes or amber HPLC vials
Procedure:
-
Intermediate Stock: Prepare an intermediate stock solution of 100 µg/mL by diluting 100 µL of the 1 mg/mL primary stock with 900 µL of the chosen diluent.
-
Serial Dilutions: Perform serial dilutions from the intermediate stock to prepare a series of calibration standards. An example dilution scheme is provided in the table below.
-
Mixing: Vortex each working solution thoroughly after each dilution step.
-
Storage: Use working solutions fresh or store them at 2-8°C for short-term use (up to 24 hours), protected from light. For longer-term storage, refer to stability data.
Example Calibration Curve Standards:
| Standard Level | Concentration (ng/mL) | Volume of Stock (µL) | Stock Concentration (µg/mL) | Final Volume (µL) |
| 1 | 10 | 10 | 1 | 1000 |
| 2 | 25 | 25 | 1 | 1000 |
| 3 | 50 | 50 | 1 | 1000 |
| 4 | 100 | 10 | 10 | 1000 |
| 5 | 250 | 25 | 10 | 1000 |
| 6 | 500 | 50 | 10 | 1000 |
| 7 | 1000 | 100 | 10 | 1000 |
Note: A 1 µg/mL and 10 µg/mL intermediate stock would be prepared from the 100 µg/mL stock for this scheme.
Protocol 3: HPLC Method for Quantification
This protocol is based on established methods for the analysis of topotecan and its N-desmethyl metabolite.[8][15] It is designed to separate and quantify this compound.
HPLC System Parameters:
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)[8] |
| Mobile Phase | Methanol : Aqueous Buffer (e.g., 27:73, v/v)[15] |
| Aqueous Buffer: 75 mM Potassium Phosphate with 0.2% Triethylamine, pH 6.5[15] | |
| Flow Rate | 0.8 mL/min[15] |
| Column Temperature | 50°C[15] |
| Detection | Fluorescence[8][15] |
| Excitation Wavelength | 376 nm (or 380 nm)[8][15] |
| Emission Wavelength | 530 nm (or 527 nm)[8][15] |
| Injection Volume | 20-100 µL[15] |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared calibration standards, starting from the lowest concentration.
-
Data Acquisition: Record the peak area or peak height for each standard.
-
Calibration Curve: Plot the peak response versus the nominal concentration of the standards. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). An r² value >0.995 is generally considered acceptable.[16]
-
Purity Check: A single, sharp peak at the expected retention time indicates the purity of the standard.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and verification of the this compound analytical standard.
Caption: Workflow for analytical standard preparation.
Topotecan Mechanism of Action and Signaling
This compound follows the same mechanism of action as its parent compound, Topotecan. The drug targets Topoisomerase I, leading to DNA damage and the activation of cell death pathways.
Caption: Topotecan's mechanism of action pathway.
Stability and Storage Recommendations
Proper storage of analytical standards is crucial to maintain their integrity and ensure accurate experimental results.
-
Primary Stock Solutions (in DMSO): Stock solutions prepared in DMSO should be stored in amber, airtight containers at -20°C or -80°C.[14] Under these conditions, they are expected to be stable for extended periods.
-
Aqueous Working Solutions: Topotecan and its metabolites are subject to pH-dependent hydrolysis.[1] The active lactone form is less stable at neutral or physiological pH.
-
For analysis of the lactone form, sample processing should be done quickly and at cold temperatures. Acidification of extracts can convert the compound entirely to the lactone form for total drug measurement.[8]
-
Reconstituted topotecan solutions for injection are stable for 24 hours at room temperature (20-25°C).[17][18] Diluted infusions are also stable for extended periods.[19][20]
-
When stored frozen at -20°C, topotecan solutions can be stable for several months.[18]
-
-
General Practices: Always protect solutions from light to prevent photodegradation. Before use, allow frozen solutions to thaw completely and vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles.
References
- 1. scialert.net [scialert.net]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|High-Purity Reference Standard [benchchem.com]
- 8. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DailyMed - TOPOTECAN injection, solution, concentrate [dailymed.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. This compound | CAS No. 190710-79-3 | | SynZeal [synzeal.com]
- 12. GSRS [precision.fda.gov]
- 13. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of a RP-Ultra performance liquid chromatographic Method for Quantification of Topotecan Hydrochloride in Bulk and Injection Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accordhealthcare.us [accordhealthcare.us]
- 18. researchgate.net [researchgate.net]
- 19. akademiamedycyny.pl [akademiamedycyny.pl]
- 20. Physicochemical stability of Topotecan Accord after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine and non-PVC bags - GaBIJ [gabi-journal.net]
Application Notes and Protocols for N-Desmethyl Topotecan in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Topotecan is an active metabolite of Topotecan, a semi-synthetic analog of camptothecin.[1] Topotecan is a well-established antineoplastic agent used in the treatment of various cancers.[2] The primary mechanism of action for Topotecan, and presumably its metabolites, is the inhibition of DNA topoisomerase I.[3][4] This enzyme is crucial for relieving torsional strain in DNA during replication and transcription.[3][5] By stabilizing the covalent complex between topoisomerase I and DNA, this compound can induce single-strand breaks which, upon collision with the replication fork, are converted into lethal double-strand breaks, ultimately leading to cell cycle arrest and apoptosis.[5][6]
These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, key signaling pathways, and detailed protocols for essential cell-based assays.
Mechanism of Action
This compound, as a topoisomerase I inhibitor, exerts its cytotoxic effects through the following steps:
-
Binding to the Topoisomerase I-DNA Complex: The drug intercalates at the site of the single-strand break created by topoisomerase I, forming a stable ternary complex.[3][5]
-
Prevention of DNA Religation: This stabilization prevents the re-ligation of the DNA strand.[5]
-
Induction of DNA Damage: The persistence of these cleavage complexes leads to the accumulation of DNA single-strand breaks. During DNA replication, these are converted into more severe double-strand breaks.[5][6]
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers the DNA Damage Response (DDR), leading to cell cycle arrest, primarily in the S and G2 phases, and subsequent activation of apoptotic pathways.[5][7]
Key Signaling Pathways
The cellular response to this compound-induced DNA damage involves the activation and modulation of several key signaling pathways:
-
DNA Damage Response (DDR) Pathway: The accumulation of DNA double-strand breaks activates sensor proteins such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related).[5] These kinases initiate a signaling cascade that leads to cell cycle arrest, providing time for DNA repair. However, if the damage is irreparable, this pathway can trigger apoptosis.[5]
-
PI3K/Akt Survival Pathway: Studies on Topotecan have shown that it can down-regulate the PI3K/Akt survival signaling pathway.[8][9] The inhibition of this pro-survival pathway contributes to the cytotoxic effects of the drug.[8]
-
p53 Signaling Pathway: Topotecan has been shown to cause a pan-cycle induction and activation of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis in response to DNA damage.[7][10]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from cell-based assays with this compound. For context, representative IC50 values for the parent compound, Topotecan, are included.
Table 1: IC50 Values of Topotecan in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Incubation Time (h) |
| U251 | Glioblastoma | Cell Viability | 2.73 ± 0.25 | 24 |
| U87 | Glioblastoma | Cell Viability | 2.95 ± 0.23 | 24 |
| GSCs-U251 | Glioblastoma Stem Cells | Cell Viability | 5.46 ± 0.41 | 24 |
| GSCs-U87 | Glioblastoma Stem Cells | Cell Viability | 5.95 ± 0.24 | 24 |
| IMR-32 | Neuroblastoma (MYCN-amplified) | Cell Growth | Higher than non-MYCN amplified | Not Specified |
| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Cell Growth | Higher than non-MYCN amplified | Not Specified |
| SH-SY-5Y | Neuroblastoma (non-MYCN amplified) | Cell Growth | Lower than MYCN-amplified | Not Specified |
| PC3 | Prostate Adenocarcinoma | Cell Viability | 0.1 (MTD) | 168 (7 days) |
Data for Topotecan. Researchers should populate this table with their own experimental data for this compound.[11][12][13][14]
Table 2: Template for this compound Cell Cycle Analysis Data
| Cell Line | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Untreated Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 3: Template for this compound Apoptosis Analysis Data
| Cell Line | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 0 | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z |
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for MTT cell viability assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[15]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent).[15]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15][16]
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well.[15] Incubate for another 2-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the drug concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.[17][18]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour.[17] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[17][19] Incubate at -20°C for at least 2 hours (or overnight).[17]
-
Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[17]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.[17][19]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[17]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Topotecan - Wikipedia [en.wikipedia.org]
- 4. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of phosphatidylinositol 3'-kinase-Akt survival signaling pathway during topotecan-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Topotecan Hydrochloride - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 13. researchgate.net [researchgate.net]
- 14. Extended Exposure Topotecan Significantly Improves Long-Term Drug Sensitivity by Decreasing Malignant Cell Heterogeneity and by Preventing Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for In Vivo Evaluation of N-Desmethyl Topotecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Topotecan is the primary active metabolite of Topotecan, a topoisomerase I inhibitor used in the treatment of various cancers.[1][2] Like its parent compound, this compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent cell death.[3][4] Understanding the in vivo efficacy and pharmacokinetic profile of this compound is crucial for optimizing therapeutic strategies involving Topotecan and for the potential development of this compound as a standalone therapeutic agent.
These application notes provide a comprehensive guide to the design and execution of in vivo experiments to evaluate the anti-tumor activity of this compound. Due to the limited availability of direct in vivo studies on this compound as an investigational agent, the following protocols are largely based on established methodologies for its parent drug, Topotecan, with proposed adaptations for the metabolite.
Mechanism of Action and Signaling Pathways
This compound, as a topoisomerase I inhibitor, triggers a cascade of cellular events culminating in apoptosis. The primary mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, which obstructs DNA replication and transcription.[3] This leads to the activation of the DNA Damage Response (DDR) pathway.[5] Key signaling pathways implicated in the cellular response to Topotecan, and likely this compound, include:
-
p53 Signaling: DNA damage can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[6][7]
-
PI3K/Akt Pathway: Topotecan has been shown to suppress the PI3K/Akt survival signaling pathway, contributing to its cytotoxic effects.[8][9][10]
Signaling Pathway Diagram
Caption: this compound's proposed mechanism of action.
In Vivo Experimental Design
The following sections outline a proposed experimental design for evaluating the in vivo efficacy of this compound.
Animal Models
The choice of animal model is critical for the successful evaluation of an anticancer agent. Several models have been used for Topotecan and would be suitable for this compound studies:
-
Xenograft Models: Human tumor cell lines are implanted into immunodeficient mice (e.g., nude, SCID). This is the most common approach for preclinical efficacy testing.[11][12][13]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. These models better recapitulate the heterogeneity of human tumors.[13]
Proposed Dosing and Administration
While specific in vivo dosing for this compound is not well-documented, a starting point can be extrapolated from Topotecan studies and the known pharmacokinetic relationship. This compound is a major metabolite of Topotecan.[1][2]
Proposed Starting Dose Range: Based on Topotecan studies in mice, a starting dose range of 0.5 - 5 mg/kg for this compound administered intravenously could be considered.[16][17] Dose-finding studies are essential to determine the maximum tolerated dose (MTD).
Administration Routes:
-
Intravenous (IV): Commonly used for Topotecan in preclinical studies and clinically.[18]
-
Oral (PO): Topotecan has oral formulations, and this route could be explored for this compound.[19]
-
Intraperitoneal (IP): Another common route for preclinical studies.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Experimental Protocols
Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous human tumor xenograft model.
Materials:
-
This compound
-
Vehicle control (e.g., sterile saline, DMSO/saline mixture)
-
Human cancer cell line (e.g., HCT-116 colorectal carcinoma)[12]
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel (optional, for enhanced tumor take-rate)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture human cancer cells under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in sterile PBS or media at a concentration of 5-10 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (at predetermined doses) and vehicle control via the chosen route (e.g., IV) according to the desired schedule (e.g., daily for 5 days).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), if they show signs of significant toxicity (e.g., >20% body weight loss), or at the end of the study period.
-
Excise tumors for further analysis (e.g., histology, western blotting for pathway markers).
-
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Vehicle control
-
Cannulated mice or rats
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
Protocol:
-
Animal Preparation: Use cannulated animals to facilitate serial blood sampling.
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., IV).
-
Blood Sampling:
-
Collect blood samples at various time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters (e.g., Cmax, Tmax, AUC, t1/2, clearance).
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables for easy comparison.
Table 1: Proposed In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | IV | 0 | ± 5 |
| This compound | 1 | IV | Data to be determined | Data to be determined |
| This compound | 2.5 | IV | Data to be determined | Data to be determined |
| This compound | 5 | IV | Data to be determined | Data to be determined |
| Topotecan (Positive Control) | 1.5 | IV | Reference Data[14] | Reference Data |
Table 2: Proposed Pharmacokinetic Parameters of this compound in Mice
| Parameter | This compound (IV) | Topotecan (IV) - Reference Data |
| Dose (mg/kg) | To be determined | 1.5[16] |
| Cmax (ng/mL) | Data to be determined | ~300[16] |
| Tmax (h) | Data to be determined | ~0.08[16] |
| AUC (ng*h/mL) | Data to be determined | ~200-300[15][16] |
| t1/2 (h) | Data to be determined | ~2-3[18] |
| Clearance (mL/min/kg) | Data to be determined | Variable |
Note: The values for this compound are placeholders and would need to be determined experimentally. Reference data for Topotecan is provided for comparative purposes.
Conclusion
The in vivo evaluation of this compound is a critical step in understanding its potential as a therapeutic agent. The experimental designs and protocols outlined in these application notes provide a robust framework for conducting such studies. While drawing heavily on the extensive research performed on Topotecan, it is imperative to conduct dose-escalation and toxicity studies specifically for this compound to establish a safe and effective dosing regimen for efficacy studies. The resulting data will be invaluable for the continued development of topoisomerase I inhibitors in oncology.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High-Risk neuroblastoma therapeutics Topotecan and 13-cis-Retinoic acid modulate autophagy and induce DNA damage response in hematopoietic stem cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topotecan-triggered degradation of topoisomerase I is p53-dependent and impacts cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of p53 knockout and topotecan treatment on gene expression profiles in human colon carcinoma cells: a pharmacogenomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Prevention of phosphatidylinositol 3'-kinase-Akt survival signaling pathway during topotecan-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomal encapsulation of topotecan enhances anticancer efficacy in murine and human xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular signatures of xenograft colorectal cancer in mice treated with topotecan: A mass spectrometry-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Relationship between topotecan systemic exposure and tumor response in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Initial testing of topotecan by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Phase ii comparator study of oral versus intravenous topotecan in patients with chemosensitive small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Desmethyl Topotecan in Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-Desmethyl Topotecan in in vitro drug interaction studies. This compound is the primary active metabolite of Topotecan, a topoisomerase I inhibitor used in cancer chemotherapy.[1][2] Understanding its metabolic and transport characteristics is crucial for predicting potential drug-drug interactions (DDIs) when Topotecan is co-administered with other therapeutic agents.
Introduction to this compound and Drug Interactions
This compound is formed via hepatic N-demethylation of Topotecan.[3] Both Topotecan and this compound exist in a pH-dependent equilibrium between an active lactone form and an inactive hydroxy acid form.[1] This metabolite contributes to the overall pharmacological effect of the parent drug. Therefore, assessing its potential as a victim or perpetrator of drug interactions is a critical component of preclinical drug development.
Key drug interaction pathways to consider for this compound include:
-
Metabolism by Cytochrome P450 (CYP) Enzymes: The formation of this compound from Topotecan is likely mediated by CYP enzymes, with evidence suggesting the involvement of CYP3A4.[4]
-
Interaction with ABC Transporters: Topotecan is a known substrate of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which can affect its absorption and distribution.[4][5] It is anticipated that this compound shares these characteristics.
-
Further Metabolism: this compound can undergo subsequent metabolism, primarily through O-glucuronidation.[6][7]
These notes provide protocols for investigating the role of this compound in these pathways.
Data Presentation: Summary of Key Interaction Parameters
Table 1: this compound as a Victim of CYP-Mediated Metabolism
| CYP Isoform | Substrate (Topotecan) Concentration (µM) | This compound Formation Rate (pmol/min/mg protein) | Km (µM) | Vmax (pmol/min/mg protein) |
| Recombinant CYP3A4 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Aata] |
| Human Liver Microsomes | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Other Isoforms | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: this compound as a Substrate of ABC Transporters
| Transporter | Substrate (this compound) Concentration (µM) | Transport Rate (pmol/min/mg protein) | Km (µM) | Vmax (pmol/min/mg protein) | Efflux Ratio |
| P-gp (ABCB1) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| BCRP (ABCG2) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: this compound as an Inhibitor of CYP Enzymes and ABC Transporters
| Enzyme/Transporter | Probe Substrate | This compound Concentration (µM) | % Inhibition | IC50 (µM) | Ki (µM) |
| CYP3A4 | [e.g., Midazolam] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| P-gp (ABCB1) | [e.g., Digoxin] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| BCRP (ABCG2) | [e.g., Prazosin] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol for In Vitro Metabolism of Topotecan to this compound using Human Liver Microsomes
This protocol is designed to determine the kinetic parameters (Km and Vmax) for the formation of this compound from Topotecan in human liver microsomes (HLMs).
Materials:
-
Topotecan
-
This compound (as a reference standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Methanol
-
Formic acid
-
HPLC-grade water
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Topotecan in a suitable solvent (e.g., DMSO, water).
-
In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLMs (e.g., 0.5 mg/mL final protein concentration), and varying concentrations of Topotecan (e.g., 0.1 to 100 µM).
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Topotecan and this compound.[3]
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases consisting of water with formic acid and acetonitrile with formic acid.
-
Use multiple reaction monitoring (MRM) mode for detection and quantification.
-
-
Data Analysis:
-
Calculate the rate of this compound formation at each Topotecan concentration.
-
Plot the formation rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Workflow for determining the enzyme kinetics of Topotecan N-demethylation.
Protocol for Assessing this compound as a Substrate of P-gp and BCRP using Caco-2 Cells
This bidirectional permeability assay using Caco-2 cell monolayers can determine if this compound is a substrate of efflux transporters like P-gp and BCRP.
Materials:
-
This compound
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Culture medium (e.g., DMEM with supplements)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)
-
P-gp inhibitor (e.g., verapamil or zosuquidar)
-
BCRP inhibitor (e.g., Ko143)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Dosing Solutions:
-
Prepare a dosing solution of this compound in transport buffer at the desired concentration (e.g., 1-10 µM).
-
Prepare additional dosing solutions containing this compound with a P-gp inhibitor and/or a BCRP inhibitor.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
At the same time points, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 2 suggests active efflux.
-
A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms the involvement of that transporter.
-
Bidirectional permeability assay workflow for this compound.
Protocol for Assessing this compound as an Inhibitor of CYP Enzymes
This protocol is to determine the inhibitory potential (IC50) of this compound on major human CYP isoforms using HLMs.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
Specific CYP probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Metabolites of the probe substrates (for analytical standards)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound.
-
In separate tubes for each CYP isoform, prepare incubation mixtures containing HLMs, the specific probe substrate (at a concentration near its Km), and a range of this compound concentrations. Include a control with no inhibitor.
-
-
Pre-incubation: Pre-incubate at 37°C for 5 minutes.
-
Initiation and Incubation: Initiate the reaction with the NADPH regenerating system and incubate at 37°C for a time within the linear range of metabolite formation for the specific probe substrate.
-
Termination and Sample Processing: Stop the reaction with a quenching solvent and process the samples as described in Protocol 3.1.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Logical Relationships
Metabolic Pathway of Topotecan
The primary metabolic pathway of Topotecan involves N-demethylation to its active metabolite, this compound, which can then undergo further phase II metabolism.
Metabolic pathway of Topotecan to this compound and its subsequent glucuronidation.
Logic for Investigating Drug Interaction Potential
The following diagram illustrates the decision-making process for evaluating the DDI potential of this compound.
Decision tree for assessing the drug interaction potential of this compound.
References
- 1. scialert.net [scialert.net]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-glucuronidation, a newly identified metabolic pathway for topotecan and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for N-Desmethyl Topotecan in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Topotecan is the primary active metabolite of Topotecan, a semi-synthetic analog of camptothecin. Topotecan is a potent inhibitor of DNA topoisomerase I, a critical enzyme involved in relieving torsional strain in DNA during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, Topotecan and its active metabolite, this compound, lead to the accumulation of single-strand DNA breaks. These breaks are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis.[1][2]
These application notes provide an overview of the use of this compound in preclinical models, including its mechanism of action, relevant signaling pathways, and detailed protocols for its evaluation. While direct comparative data for this compound is limited in publicly available literature, the information presented herein is based on the extensive research conducted on its parent drug, Topotecan, and provides a strong framework for preclinical studies of its active metabolite.
Mechanism of Action and Signaling Pathways
This compound, like its parent compound, targets topoisomerase I. The binding of the drug to the topoisomerase I-DNA complex prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and subsequent cell cycle arrest and apoptosis.[1][2]
Key signaling pathways implicated in the cellular response to Topotecan, and therefore likely relevant for this compound, include:
-
p53 Signaling Pathway: DNA damage induced by topoisomerase I inhibition activates the p53 tumor suppressor pathway. This can lead to the upregulation of downstream targets like p21 (CDKN1A), which mediates cell cycle arrest, and other pro-apoptotic proteins.
-
DNA Damage Response (DDR) Pathway: The accumulation of DNA breaks triggers a complex DDR involving proteins such as ATM, ATR, CHK1, and CHK2. These pathways attempt to repair the damage but can initiate apoptosis if the damage is irreparable.
-
Cell Cycle Regulation: Topotecan has been shown to induce cell cycle arrest, primarily in the S and G2/M phases, as the DNA damage is encountered during DNA replication.
Signaling Pathway of Topotecan and this compound
Data Presentation
In Vitro Cytotoxicity of Topotecan
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | 20 | [3] |
| SK-OV-3 | Ovarian Adenocarcinoma | 44 | [3] |
| HCT-8 | Colon Adenocarcinoma | 1.5 | [4] |
| A2780 | Ovarian Carcinoma | - | [5] |
| PC-3 | Prostate Adenocarcinoma | 9.3 - 93.5 | [6] |
| LNCaP | Prostate Carcinoma | 1.4 - 26 | [6] |
| DMS273 | Small Cell Lung Cancer | Sensitive | [7] |
| DMS79 | Small Cell Lung Cancer | Sensitive | [7] |
| H526 | Small Cell Lung Cancer | Sensitive | [7] |
| H446 | Small Cell Lung Cancer | Sensitive | [7] |
| H82 | Small Cell Lung Cancer | Insensitive | [7] |
| H69 | Small Cell Lung Cancer | Insensitive | [7] |
| H196 | Small Cell Lung Cancer | Insensitive | [7] |
Note: IC50 values can vary depending on the assay conditions (e.g., exposure time).
In Vivo Efficacy of Topotecan in Xenograft Models
The following table summarizes the antitumor activity of Topotecan in various preclinical xenograft models. These studies demonstrate the potential of topoisomerase I inhibitors in vivo.
| Tumor Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| Murine L1210 Leukemia | Leukemia | Parenteral | Increased lifespan | [8] |
| Murine B16 Melanoma | Melanoma | Oral and Parenteral | Comparable efficacy | [8] |
| Murine Lewis Lung Carcinoma | Lung Cancer | Oral and Parenteral | Comparable efficacy | [8] |
| Human Rhabdomyosarcoma Xenografts | Rhabdomyosarcoma | 1.5 mg/kg/dose, 5 days/week for 12 weeks (oral) | Complete regressions in 4 of 6 lines | [9] |
| Human Colon Adenocarcinoma Xenografts | Colon Cancer | 1.5 mg/kg/dose, 5 days/week for 12 weeks (oral) | Objective regressions in 1 of 8 lines | [9] |
| Human Pediatric Brain Tumor Xenografts | Brain Cancer | 1.5 mg/kg/dose, 5 days/week for 12 weeks (oral) | Complete regressions in 1 of 3 lines | [9] |
| Human Prostate Cancer Xenograft (PC-3) | Prostate Cancer | Low-dose daily administration | Enhanced antitumor activity | [6] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration (log scale) to generate a dose-response curve and determine the IC50 value.
-
In Vitro Experimental Workflow
In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Inject a defined number of cells (e.g., 1 x 10^6 to 10 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound to the treatment group according to the desired dose and schedule (e.g., intraperitoneal injection, oral gavage).
-
Administer the vehicle control to the control group using the same schedule and route of administration.
-
-
Monitoring:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups.
-
Analyze body weight changes to assess toxicity.
-
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the findings.
-
In Vivo Experimental Workflow
Conclusion
This compound, as the active metabolite of Topotecan, is a promising compound for preclinical investigation as a topoisomerase I inhibitor. While direct quantitative data on its activity is not as abundant as for its parent drug, the provided protocols and information on Topotecan offer a robust starting point for researchers. The detailed methodologies for in vitro and in vivo studies will enable the generation of crucial data to elucidate the specific preclinical profile of this compound and its potential as an anticancer agent. It is recommended that direct comparative studies with Topotecan be conducted to fully characterize the potency and efficacy of its N-desmethyl metabolite.
References
- 1. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In-vitro cytotoxicity, in-vivo biodistribution and anti-tumour effect of PEGylated liposomal topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced antitumor activity of low-dose continuous administration schedules of topotecan in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FK228 potentiates topotecan activity against small cell lung cancer cells via induction of SLFN11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative activity of oral and parenteral topotecan in murine tumor models: efficacy of oral topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of topoisomerase I inhibitors, topotecan and irinotecan, administered at low dose levels in protracted schedules to mice bearing xenografts of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using N-Desmethyl Topotecan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-Desmethyl Topotecan, the primary active metabolite of the chemotherapeutic agent topotecan, in the investigation of drug resistance mechanisms in cancer. A significant focus is placed on its interaction with the ATP-binding cassette (ABC) transporter ABCG2, a key player in multidrug resistance.
Introduction to this compound and Drug Resistance
This compound is an active metabolite of topotecan, a semi-synthetic analog of camptothecin that inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cancer cell death. However, the clinical efficacy of topotecan, and by extension this compound, is often limited by the development of multidrug resistance (MDR).
This compound, being structurally similar to its parent compound, is also a substrate for the ABCG2 transporter. Therefore, it serves as a valuable tool for studying the intricacies of ABCG2-mediated drug resistance. Understanding the interaction between this compound and ABCG2, and the signaling pathways that regulate ABCG2 expression, is critical for developing strategies to overcome this form of drug resistance.
Quantitative Data: this compound and Topotecan Activity in Sensitive and Resistant Cell Lines
| Cell Line Pair | Cancer Type | Resistance Mechanism | Compound | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| NCI-H460 vs. NCI-H460/MX20 | Non-Small Cell Lung Cancer | ABCG2 Overexpression | Topotecan | ~5 nM | ~200 nM | ~40 | [8] |
| S1 vs. S1-M1-80 | - | ABCG2 Overexpression | Topotecan | ~10 nM | ~400 nM | ~40 | [8] |
| SKOV-3 vs. SKOV-3TR1/TR2 | Ovarian Cancer | ABCG2 Overexpression | Topotecan | Not specified | Not specified | 7 to 200-fold increase in ABCG2 mRNA | [1][2] |
| U251 vs. GSCs-U251 | Glioblastoma | - | Topotecan | 2.73±0.25 µM | 5.46±0.41 µM | ~2 | [9] |
| U87 vs. GSCs-U87 | Glioblastoma | - | Topotecan | 2.95±0.23 µM | 5.95±0.24 µM | ~2 | [9] |
Signaling Pathways in Topotecan Resistance
The upregulation of ABCG2 in response to chemotherapeutic stress is a complex process involving multiple signaling pathways. Chronic exposure to drugs like topotecan can lead to the activation of transcription factors that drive the expression of the ABCG2 gene. Key pathways implicated in this process include the MAPK/ERK and JNK signaling cascades.[10]
Experimental Protocols
The following are detailed protocols for key experiments to study this compound resistance mechanisms.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on sensitive and resistant cancer cell lines and for calculating the IC50 (half-maximal inhibitory concentration) values.
Materials:
-
This compound
-
Sensitive and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for ABCG2 Expression
This protocol is for determining the protein expression levels of ABCG2 in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCG2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCG2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to compare the relative expression of ABCG2 between sensitive and resistant cells.
Protocol 3: ABCG2-Mediated Drug Transport Assay
This protocol utilizes the intrinsic fluorescence of this compound (and topotecan) to measure its efflux by the ABCG2 transporter.
Materials:
-
Sensitive and ABCG2-overexpressing resistant cell lines
-
This compound
-
Fluorescence microplate reader or flow cytometer
-
ABCG2 inhibitor (e.g., Ko143) as a positive control
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
Procedure:
-
Seed cells in a 96-well black-walled plate (for plate reader) or prepare a cell suspension (for flow cytometry).
-
Wash the cells with HBSS.
-
Pre-incubate the cells with or without an ABCG2 inhibitor (e.g., 1 µM Ko143) for 30 minutes at 37°C.
-
Add this compound (at a concentration that gives a detectable fluorescent signal, e.g., 1-10 µM) to the wells and incubate for 1-2 hours at 37°C.
-
Wash the cells with ice-cold HBSS to remove extracellular drug.
-
Measure the intracellular fluorescence of this compound using a fluorescence microplate reader (excitation ~380 nm, emission ~530 nm) or a flow cytometer.[11]
-
Compare the fluorescence intensity between the sensitive and resistant cells, and between the resistant cells with and without the ABCG2 inhibitor. Lower fluorescence in resistant cells indicates active efflux, which should be reversed by the ABCG2 inhibitor.
Experimental Workflow Diagram
References
- 1. 4.6. Western Blot Analysis [bio-protocol.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Activated MEK / ERK Pathway may Potentiate Breast Cancer Resistance Protein / ABCG 2 Function in SN 38-selected MCF-7 Cells | Semantic Scholar [semanticscholar.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Application of a highly specific and sensitive fluorescent HPLC method for topotecan lactone in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Detection of the Anticancer Drug Topotecan in Plasma and Whole Blood by Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. repub.eur.nl [repub.eur.nl]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Application Notes and Protocols for the Analytical Detection of N-desmethyl topotecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desmethyl topotecan is the primary active metabolite of topotecan, a potent topoisomerase I inhibitor used in cancer chemotherapy.[1] Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall disposition of topotecan.[2][3] This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Topotecan undergoes hepatic N-demethylation to form this compound.[3] Like its parent compound, this compound exists in a pH-dependent equilibrium between a pharmacologically active lactone form and an inactive hydroxy-acid (carboxylate) form.[1][2] Therefore, analytical methods must be capable of quantifying either the lactone form or the total concentration (lactone plus carboxylate forms).
Metabolic Pathway of Topotecan
The metabolic conversion of topotecan to this compound is a primary route of its biotransformation. This process, occurring mainly in the liver, involves the removal of a methyl group from the dimethylamino methyl side chain.
References
- 1. This compound|High-Purity Reference Standard [benchchem.com]
- 2. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving N-Desmethyl Topotecan solubility for assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with N-Desmethyl Topotecan, focusing on challenges related to its solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Topotecan?
This compound is an active metabolite of Topotecan, an antineoplastic agent.[1][2] It is formed through hepatic N-demethylation of Topotecan.[2] Like its parent compound, this compound functions as a DNA topoisomerase I inhibitor.[3][4] Its chemical formula is C₂₂H₂₁N₃O₅.[5][6]
Q2: What are the main solubility challenges with this compound?
The primary challenge stems from its pH-dependent equilibrium between two forms: the pharmacologically active lactone form and the inactive open-ring carboxylate form.[1][7] The active lactone form is favored in acidic conditions (pH ≤ 4), while the inactive carboxylate form predominates at neutral or physiological pH (pH 7.4).[4][8][9] This can lead to the compound precipitating out of solution or losing activity when diluted into standard physiological buffers or cell culture media.
Q3: What are the recommended solvents for making a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[10] It is common practice to first dissolve camptothecin derivatives like Topotecan in DMSO to create a concentrated stock solution before further dilution into aqueous buffers.[11]
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds.[12] Here are a few strategies to mitigate this:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the final assay medium.
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, ensuring a minimal final concentration (e.g., 0.1% to 0.5%) can help maintain solubility.
-
Use a pre-dilution step: Instead of adding the concentrated DMSO stock directly to the medium, first dilute it in a smaller volume of an intermediate solvent or a serum-containing medium before adding it to the final well.
-
Adjust the pH of the final medium: If your experimental conditions allow, a slightly more acidic pH may help to maintain the more soluble lactone form.[9]
Q5: How should I handle samples for analytical quantification (e.g., HPLC)?
Due to the rapid conversion of the active lactone to the inactive carboxylate form at physiological pH, specific sample handling is crucial.[13] For accurate quantification of the lactone form, it is recommended to immediately perform protein precipitation with ice-cold methanol.[13] To measure the total concentration (lactone + carboxylate), samples should be acidified to convert all of the compound to the lactone form before analysis.[7][13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during stock preparation. | The solubility limit in the chosen solvent has been exceeded. | Gently warm the solution and/or sonicate to aid dissolution. If precipitation persists, a lower concentration stock solution may be necessary. |
| Inconsistent results in cell-based assays. | The active lactone form is converting to the inactive carboxylate form at the physiological pH of the cell culture medium.[14] | Prepare fresh dilutions of this compound immediately before each experiment. Minimize the time the compound is in the neutral pH buffer before being added to cells. Consider the use of encapsulation technologies like liposomes to protect the lactone ring.[15] |
| Low or no activity observed in an in vitro assay. | 1. The compound has precipitated out of the assay buffer. 2. The active lactone has converted to the inactive carboxylate form. | 1. Visually inspect for precipitation. If present, refer to the solubility enhancement protocols below. 2. Ensure the assay buffer pH is as low as experimentally feasible. Prepare the compound fresh for each experiment. |
| Difficulty dissolving the lyophilized powder. | The compound may be sparingly soluble in aqueous solutions directly. | Prepare a concentrated stock solution in 100% DMSO first, then dilute this stock into your aqueous assay buffer.[11] |
Quantitative Data
Table 1: Solubility of Topotecan
| Solvent | Concentration | Notes |
| DMSO | ~10 mg/mL | As Topotecan hydrochloride.[11] |
| DMSO | 84 mg/mL | [16] |
| DMSO | 91 mg/mL | As Topotecan hydrochloride.[17] |
| Water | 91 mg/mL | As Topotecan hydrochloride.[17] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Prepared by diluting a DMSO stock.[11] |
| Water | 1 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation: Allow the lyophilized this compound powder and high-purity, anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium containing serum (e.g., 10% FBS). This can help to stabilize the compound and prevent precipitation.
-
Final Dilution: Add the intermediate dilution or the DMSO stock directly to the final assay medium in the cell culture plate to reach the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Mixing and Incubation: Mix gently by pipetting or swirling the plate. Proceed with the experiment immediately.
Visualizations
Caption: Reversible, pH-dependent hydrolysis of this compound.
References
- 1. This compound (190710-79-3) for sale [vulcanchem.com]
- 2. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DailyMed - TOPOTECAN injection, solution, concentrate [dailymed.nlm.nih.gov]
- 5. This compound | C22H21N3O5 | CID 9931216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Cellular pharmacokinetics and cytotoxicity of camptothecin and topotecan at normal and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. allmpus.com [allmpus.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
troubleshooting N-Desmethyl Topotecan HPLC peaks
Welcome to the Technical Support Center for N-Desmethyl Topotecan HPLC Analysis. This guide provides targeted troubleshooting for common chromatographic issues encountered during the analysis of this compound and its parent compound, Topotecan.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to follow a logical troubleshooting workflow. This process helps systematically identify and resolve the root cause of chromatographic problems.
Caption: High-level workflow for diagnosing HPLC peak issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my this compound peak tailing?
Answer:
Peak tailing, where the latter half of the peak is drawn out, is a common issue. For this compound, this is often caused by secondary interactions with the stationary phase or issues related to mobile phase pH.[1][2][3]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: this compound, like its parent compound, has basic functional groups that can interact strongly with acidic silanol groups on the surface of the silica-based stationary phase.[3][4] This secondary interaction mechanism slows the elution of a portion of the analyte molecules, causing a tail.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3.0) protonates the silanol groups, reducing their ability to interact with the basic analyte.[4]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, minimizing these secondary interactions.[3][4]
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]
-
Column Contamination or Void: An accumulation of particulate matter on the column inlet frit or a void in the packing material can distort the flow path, causing tailing.[3][7]
This table illustrates how adjusting the mobile phase pH can improve the peak shape for this compound.
| Mobile Phase Condition | USP Tailing Factor (Asymmetry) | Peak Shape |
| pH 6.5 (Initial Condition) | 1.85 | Severe Tailing |
| pH 3.0 (Optimized) | 1.15 | Symmetrical |
-
Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Initial pH Check: Measure the pH of the aqueous portion (Mobile Phase A). It should be approximately 2.7-3.0.
-
System Equilibration: Equilibrate the HPLC system with your initial gradient conditions (e.g., 95% A, 5% B) for at least 15-20 column volumes.
-
Injection: Inject the this compound standard.
-
Evaluation: Analyze the peak shape and tailing factor. A value close to 1.0 is ideal.
-
Adjustment (If Needed): If tailing persists and is suspected to be from silanol interactions, ensure the pH is low enough to suppress ionization. Using a buffer like phosphate at a low pH can also help maintain pH stability.[3]
Question 2: My this compound peak is split or appears as a doublet. What is the cause?
Answer:
Peak splitting occurs when a single analyte peak appears as two or more closely eluting peaks.[8] This can be caused by several factors, from column issues to the chemistry of the analyte itself.[1][9][10]
Caption: Common causes and solutions for peak splitting.
Potential Causes & Solutions:
-
Blocked Column Inlet/Frit: A partial blockage of the column's inlet frit can cause the sample to travel through two different paths, leading to a split peak.[6][9] This typically affects all peaks in the chromatogram.[9]
-
Solution: Replace the guard column (if used). If the problem persists, reverse and flush the analytical column or replace the inlet frit.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more organic in reversed-phase) than the initial mobile phase, it can cause poor peak shape, including splitting.[10] The analyte may not focus properly at the head of the column.
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]
-
-
Analyte On-Column Conversion: Topotecan and its metabolites exist in a pH-dependent equilibrium between the active lactone form and the inactive hydroxycarboxylate (open-ring) form.[11][12] If the mobile phase pH is not properly buffered or is near the pKa of the molecule, it's possible for the two forms to be partially separated on the column, appearing as a split or shouldered peak.
Question 3: I am seeing "ghost peaks" in my blank runs. What are they and how do I get rid of them?
Answer:
Ghost peaks are unexpected peaks that appear in chromatograms, often during blank injections.[1] They are typically caused by contamination in the HPLC system or carryover from a previous injection.[14][15]
Potential Causes & Solutions:
-
Autosampler Carryover: Residue from a previous, more concentrated sample can adsorb to the needle, injection port, or sample loop and elute in a subsequent run.[14] This is a very common source of ghost peaks.[14]
-
Solution: Optimize the needle wash procedure. Use a wash solvent that is stronger than the sample solvent to effectively clean the needle and port between injections. A wash routine using a sequence of solvents (e.g., organic, then aqueous/organic mix) can be highly effective.
-
-
Mobile Phase Contamination: Impurities can be present in the solvents (especially water) or can grow in the mobile phase over time (e.g., bacteria).[16][17] These impurities can accumulate on the column and elute as ghost peaks, particularly during gradient runs.[14]
-
System Contamination: Contaminants can build up in various parts of the system, including solvent frits, tubing, the mixer, or pump seals.[16]
-
Solution: Perform a systematic cleaning of the HPLC system. Flush the entire system, including each pump channel individually, with a strong solvent like 100% isopropanol or a sequence of solvents.
-
This table provides a simple diagnostic to pinpoint the origin of a ghost peak.
| Test Injection | Ghost Peak Present? | Likely Source |
| Blank Injection (Normal Method) | Yes | Could be Carryover, Mobile Phase, or System. |
| Second Blank Injection | No or Significantly Smaller | Autosampler Carryover.[14] |
| Second Blank Injection | Yes, same size | Mobile Phase or System Contamination.[18] |
| Fresh Mobile Phase, Blank Injection | No | Mobile Phase Contamination.[15] |
| Fresh Mobile Phase, Blank Injection | Yes | System Contamination (tubing, pump, etc.). |
-
Preparation: Remove the column and replace it with a union. Use fresh, HPLC-grade solvents.
-
Pump A (Aqueous Line): Flush the pump and lines with hot, deionized water (if system allows) followed by 100% isopropanol for 30 minutes each.
-
Pump B (Organic Line): Flush the pump and lines with 100% isopropanol for 30 minutes.
-
Autosampler: Place a vial of strong wash solvent (e.g., 50:50 isopropanol:water) in the autosampler and run multiple injection cycles to thoroughly clean the needle, loop, and port.
-
Re-equilibration: Once flushing is complete, install the column and equilibrate the system with the initial mobile phase until the baseline is stable.
References
- 1. labtech.tn [labtech.tn]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. mastelf.com [mastelf.com]
- 11. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. hplc.eu [hplc.eu]
- 15. m.youtube.com [m.youtube.com]
- 16. uhplcs.com [uhplcs.com]
- 17. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 18. wyatt.com [wyatt.com]
N-Desmethyl Topotecan degradation and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation and prevention of N-Desmethyl Topotecan.
Disclaimer: this compound is a metabolite of Topotecan. Due to limited direct research on the degradation of this compound, the information provided is largely based on the well-documented stability profile of the parent compound, Topotecan. The structural similarity between the two molecules suggests they follow similar degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for Topotecan, and presumably this compound, is the pH-dependent hydrolysis of its E-lactone ring.[1][2] This is a reversible process where the active, closed-lactone form converts to an inactive, open-ring carboxylate form in neutral or alkaline conditions.[1][3]
Q2: Under what pH conditions is this compound most stable?
A2: this compound is expected to be most stable in acidic conditions. For the parent compound Topotecan, the active lactone form is favored at a pH below 4.0.[1][4] As the pH increases, the equilibrium shifts towards the inactive carboxylate form.
Q3: What other factors can contribute to the degradation of this compound?
A3: Besides pH, this compound is likely susceptible to degradation from exposure to light, high temperatures, and oxidizing agents.[5][6][7][8] Forced degradation studies on Topotecan have confirmed its sensitivity to hydrolytic, oxidative, photolytic, and thermal stress.[5][6][7]
Q4: What are the recommended storage conditions to prevent degradation?
A4: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Refrigerate at 2°C to 8°C (36°F to 46°F) for short-to-medium term storage.[9][10] For long-term storage, freezing at -20°C is also an option, though some studies show slight degradation may occur.[9]
-
pH: Maintain the solution in an acidic buffer (pH < 4.0).[4]
-
Light: Protect from light at all times by using amber vials or by wrapping containers in foil.[1][11]
Q5: What solvents or infusion solutions are compatible with this compound?
A5: Based on studies with Topotecan, compatible solutions include 5% Dextrose and 0.9% Sodium Chloride.[4][12] When preparing solutions, using non-PVC or polyolefin bags is recommended.[1][4] Topotecan has shown stability for extended periods in these containers.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Reduced biological activity in cell-based assays. | Degradation of the active lactone form to the inactive carboxylate form. | Ensure your culture medium or buffer system is acidic. If not possible, prepare the drug solution fresh in an acidic vehicle and add it to the assay immediately before use. Minimize the time the compound spends at physiological pH (around 7.4) before it reaches its target. |
| Appearance of extra peaks in HPLC chromatogram. | The sample has degraded due to improper handling or storage (e.g., exposure to light, high pH, or elevated temperature). | Review your sample preparation and storage protocols. Ensure solutions are protected from light, stored at recommended temperatures, and maintained at an acidic pH. Run a fresh standard to confirm the retention time of the intact drug.[5][6] |
| Inconsistent results between experimental replicates. | Variable degradation between samples due to differences in handling time or exposure to ambient conditions. | Standardize all handling procedures. Prepare a master mix of the drug solution to add to all replicates simultaneously. Ensure all samples are processed promptly and kept on ice and protected from light whenever possible. |
| Precipitate forms in the solution upon storage. | The compound may be less soluble at certain pH values or temperatures. Degradation products may also be less soluble. | Visually inspect all solutions before use. If a precipitate is observed, do not use the solution. Review the formulation to ensure the pH and solvent system are optimal for solubility and stability. |
Quantitative Stability Data
The following table summarizes stability data for Topotecan, which serves as a reference for this compound.
| Concentration | Vehicle/Solution | Storage Container | Temperature | Stability Duration | Reference |
| 0.025 - 0.5 mg/mL | 0.9% NaCl or 5% Glucose | Non-PVC or Polyolefin Bags | Room Temp or Refrigerated | Up to 84 days | [1][4] |
| 0.05 mg/mL | 5% Dextrose or 0.9% NaCl | PVC/Polyolefin bags, Glass bottles | 5°C | Up to 7 days | [12] |
| 0.05 mg/mL | 5% Dextrose or 0.9% NaCl | PVC/Polyolefin bags, Glass bottles | 23-24°C | Up to 24 hours | [12] |
| 0.03 mg/mL | 0.9% NaCl | Polyethylene Bags | 4-8°C or 15-25°C | At least 31 days | [10] |
| 20 µg/mL & 200 µg/mL | Ophthalmic Solution | Prefilled Syringes | 5±3°C or -20±5°C | Up to 12 months | [9] |
Visual Diagrams
Caption: pH-dependent equilibrium of this compound.
Caption: Mechanism of action for Topotecan inhibitors.
Caption: Workflow for a typical stability study.
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general method for determining the chemical stability of this compound in a specific solution.
Objective: To quantify the concentration of this compound over time under defined storage conditions.
Materials:
-
This compound reference standard
-
High-purity solvents (e.g., Methanol, Acetonitrile, buffered solutions)
-
Calibrated analytical balance, volumetric flasks, and pipettes
-
HPLC or UPLC system with a suitable detector (e.g., Diode Array or Fluorescence)[1]
-
C18 analytical column (e.g., ACE® C18, 150 × 4.6 mm, 3 µm)[5][7]
-
pH meter
-
Temperature-controlled storage units (refrigerator, incubator) and light-protective containers
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to create a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution.[1]
-
Stability Sample Preparation: Prepare replicate samples of this compound in the desired solvent and at the target concentration for the stability test.[1]
-
Time Zero (T0) Analysis: Immediately after preparation, analyze the standard solutions and a set of the stability samples using a validated HPLC method to determine the initial concentration.[1]
-
Storage: Store the remaining stability samples under the desired experimental conditions (e.g., 4°C, 25°C) and protect them from light.[1]
-
Time Point Analysis: At predetermined intervals (e.g., 24h, 48h, 7 days), retrieve a set of samples. Allow them to equilibrate to room temperature and analyze them using the same HPLC method.[1]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. A loss of >10% is typically considered significant degradation.
Example HPLC Conditions (based on Topotecan methods):
-
Mobile Phase B: Methanol and Isopropyl Alcohol (750:250 v/v)[5][7]
-
Gradient: A multi-step gradient elution may be required to separate degradants.[5][7]
-
Detection: UV at 267 nm[5][7] or Fluorescence at Ex/Em 380/527 nm.[13]
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation products and pathways under stress conditions.
Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Procedure: Prepare solutions of this compound and subject them to the following stress conditions as described in studies on the parent compound:[6][14]
-
Acid Hydrolysis: Treat with 0.1 M - 0.5 M HCl at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 1-2 hours).[6][8] Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Treat with 0.1 M - 0.5 M NaOH at room temperature. The reaction is often rapid, so time points should be short. Neutralize the sample before analysis.[6]
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3-10% v/v) at room temperature.[6]
-
Thermal Degradation: Expose a solid sample or solution to dry heat (e.g., 60°C) for an extended period.[6]
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) in a photostability chamber.[6]
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (like the one described above) to separate and identify the parent drug from any degradants. Peak purity analysis using a DAD is recommended to ensure specificity.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. scialert.net [scialert.net]
- 4. Physicochemical stability of Topotecan Accord after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine and non-PVC bags - GaBIJ [gabi-journal.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ejhp.bmj.com [ejhp.bmj.com]
- 10. akademiamedycyny.pl [akademiamedycyny.pl]
- 11. globalrph.com [globalrph.com]
- 12. Stability and compatibility of topotecan hydrochloride for injection with common infusion solutions and containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Robustustic Eco-Friendly Analytical Method to Quantify Topotecan in Pharmaceuticals by RP-HPLC - ProQuest [proquest.com]
Technical Support Center: Optimizing N-Desmethyl Topotecan Dosage In Vitro
Welcome to the technical support center for N-Desmethyl Topotecan. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Disclaimer: this compound is the primary active metabolite of Topotecan. While they share a core mechanism of action, specific in vitro data for this compound is limited. Much of the guidance provided here is extrapolated from studies on its parent compound, Topotecan. Researchers should consider this when designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, like its parent compound Topotecan, is a topoisomerase I inhibitor.[1] It binds to the DNA-topoisomerase I complex, preventing the re-ligation of single-strand breaks.[1] This leads to the accumulation of DNA damage, particularly double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering apoptosis (programmed cell death).[2][3]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: While specific IC50 values for this compound are not widely reported, data from its parent compound, Topotecan, can provide a starting point. The IC50 of Topotecan varies significantly depending on the cell line and exposure time, ranging from nanomolar to micromolar concentrations. For initial experiments, a broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to determine the optimal dose for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability. The lactone ring of camptothecin analogs is susceptible to hydrolysis at neutral or basic pH, leading to an inactive carboxylate form. Therefore, it is crucial to maintain a slightly acidic pH in your stock solutions if possible and to prepare fresh dilutions in your cell culture medium immediately before use.
Q4: My cell viability results are inconsistent. What are the potential causes?
A4: Inconsistent results can arise from several factors:
-
Compound Instability: As mentioned, the lactone ring is pH-sensitive. Ensure your stock solution is properly stored and that the final pH of your culture medium is stable during the experiment.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.
-
Assay Variability: Pipetting errors, variations in incubation times, and reagent quality can all contribute to variability.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Cytotoxicity Observed | 1. Inactive Compound: The lactone ring may have hydrolyzed. 2. Drug Efflux: Cells may be actively pumping the drug out via transporters like ABCG2 (BCRP).[4] 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. 4. Incorrect Dosage: The concentrations used may be too low. | 1. Prepare fresh stock solutions and dilutions. Ensure proper storage conditions. 2. Investigate the expression of drug efflux pumps in your cell line. Consider using an inhibitor of these pumps as a positive control. 3. Try a different cell line known to be sensitive to Topotecan. 4. Perform a dose-response experiment with a wider and higher concentration range. |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Pipetting Inaccuracy: Errors in compound dilution or addition to wells. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure thorough mixing of the cell suspension before seeding. 2. Use calibrated pipettes and be meticulous with your technique. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
| Unexpected Cell Morphology Changes | 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be affecting the cells. 2. Compound-Specific Effects: The drug may be inducing differentiation or other morphological changes. | 1. Include a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. Lower the solvent concentration if necessary. 2. Document and research any observed morphological changes as they may be part of the drug's mechanism of action. |
Data Presentation
In Vitro Potency of Topotecan in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the parent compound, Topotecan , in different human cancer cell lines. This data can be used as a reference for designing initial dose-response experiments for this compound, with the caveat that the potency may differ.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 0.078 | [5] |
| SK-OV-3 | Ovarian Cancer | 0.044 | [5] |
| U251 | Glioblastoma | 2.73 | [6] |
| U87 | Glioblastoma | 2.95 | [6] |
| MCF-7 | Breast Cancer | 0.013 | [7] |
| PC-3 | Prostate Cancer | 0.002 | [7] |
| HT-29 | Colorectal Cancer | Not specified | |
| HCT116 | Colorectal Cancer | Not specified | |
| NCI-H460 | Lung Cancer | Not specified | |
| SF-268 | CNS Cancer | Not specified |
Note: The exact IC50 values can vary based on experimental conditions such as exposure time and the specific assay used.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing the MTT reagent.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration on a logarithmic scale.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Dosage Optimization
Caption: Workflow for determining the optimal dosage of this compound in vitro.
Troubleshooting Logic for Low Cytotoxicity
Caption: Logical steps for troubleshooting low cytotoxicity in experiments.
References
- 1. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Topotecan. A review of its potential in advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. scialert.net [scialert.net]
- 6. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assay for measuring real time topotecan release from liposomes: release kinetics and cellular internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with N-Desmethyl Topotecan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethyl Topotecan. Our goal is to help you identify and mitigate sources of experimental variability to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
A1: Inconsistent IC50 values are a common issue and can stem from several factors related to the compound's stability, experimental setup, and cell culture conditions. Here are the primary areas to investigate:
-
Compound Stability and Handling: this compound, similar to its parent compound Topotecan, possesses a lactone ring that is crucial for its activity as a topoisomerase I inhibitor. This ring is susceptible to hydrolysis, converting the active lactone form to an inactive carboxylate form.[1] This equilibrium is pH-dependent.
-
Troubleshooting:
-
pH of Culture Medium: Ensure your cell culture medium is maintained at a stable physiological pH (around 7.2-7.4). Buffering capacity can be critical, especially in long-term experiments.
-
Stock Solution Preparation and Storage: Prepare fresh stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or lower to minimize freeze-thaw cycles.[2] When diluting into aqueous media for your experiments, do so immediately before use.
-
Incubation Time: Longer incubation times can lead to greater hydrolysis of the lactone ring. Consider the duration of your assay and if a shorter exposure time might yield more consistent results.
-
-
-
Cell Culture Conditions:
-
Troubleshooting:
-
Cell Density: Ensure you are seeding a consistent number of cells for each experiment. Cell density can affect the drug-to-cell ratio and influence the apparent IC50.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
-
-
Assay-Specific Variability:
-
Troubleshooting:
-
Reagent Consistency: Use the same lot of reagents (e.g., viability dyes, assay kits) across experiments whenever possible.
-
Plate Reader Settings: Ensure consistent settings on your plate reader, including wavelength and read height.
-
-
Q2: How can I confirm that the observed cellular effects are due to the inhibition of Topoisomerase I?
A2: Distinguishing on-target from off-target effects is crucial. A systematic approach is recommended to validate the mechanism of action.[3]
-
Troubleshooting Workflow:
-
Confirm Target Engagement: While direct assays for this compound binding might be complex, you can infer target engagement by assessing the downstream consequences of Topoisomerase I inhibition. A common method is to detect the formation of covalent Topoisomerase I-DNA complexes (cleavable complexes).[4][5]
-
Topoisomerase I Depletion Studies: Repeat your key experiments in cells where Topoisomerase I has been knocked down (using siRNA/shRNA) or knocked out (using CRISPR/Cas9). If the cellular phenotype (e.g., cell death, cell cycle arrest) is rescued in the absence of Topoisomerase I, it strongly suggests an on-target effect.
-
Control Compounds: Include a structurally related but inactive compound as a negative control. For this compound, this could be a compound where the lactone ring has been permanently hydrolyzed. The parent compound, Topotecan, can serve as a positive control.
-
Q3: My this compound stock solution appears to have precipitated upon dilution in my aqueous cell culture medium. What should I do?
A3: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous medium.
-
Troubleshooting:
-
Solvent Choice: this compound, like many small molecules, is often more soluble in organic solvents like DMSO.[2] Ensure your initial stock solution is fully dissolved.
-
Dilution Method: When diluting your DMSO stock into the aqueous medium, do so with vigorous mixing to facilitate dispersion. Avoid adding a small volume of concentrated stock to a large volume of medium without immediate agitation.
-
Final Concentration: Be mindful of the final DMSO concentration in your culture medium. While often necessary for solubility, high concentrations of DMSO (>0.5%) can be toxic to cells and may confound your results.
-
Solubility Limits: If precipitation persists, you may be exceeding the compound's aqueous solubility. You might need to perform a solubility test to determine the maximum achievable concentration in your specific medium.
-
Data Presentation
Table 1: Factors Influencing Experimental Variability of this compound
| Parameter | Potential Source of Variability | Recommended Action |
| Compound Stability | pH-dependent hydrolysis of the active lactone ring. | Maintain cell culture medium at a stable physiological pH (7.2-7.4). Prepare fresh dilutions from a frozen stock for each experiment. |
| Compound Solubility | Precipitation upon dilution in aqueous media. | Prepare high-concentration stock in DMSO. Dilute into aqueous media with vigorous mixing immediately before use. Keep final DMSO concentration low (<0.5%). |
| Cell Culture | Inconsistent cell number, health, or passage number. Mycoplasma contamination. | Standardize cell seeding density. Use cells in the logarithmic growth phase and within a consistent passage range. Regularly test for mycoplasma. |
| Assay Conditions | Variability in incubation time and reagent lots. | Use consistent incubation times. Use the same lot of assay reagents across experiments where possible. |
| Mechanism of Action | Distinguishing on-target from off-target effects. | Perform target engagement assays (e.g., cleavable complex formation) and Topoisomerase I knockdown/knockout experiments. |
Experimental Protocols
Protocol 1: Topoisomerase I Relaxation Assay
This in vitro assay determines the ability of this compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
This compound stock solution (in DMSO)
-
DMSO (for control)
-
Sterile, nuclease-free water
-
5x DNA loading dye
-
Agarose gel (1%) with ethidium bromide (or other DNA stain)
-
TAE or TBE running buffer
-
Gel electrophoresis system and imaging equipment
Methodology:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical reaction might include:
-
2 µL of 10x reaction buffer
-
1 µL of supercoiled DNA (e.g., 0.5 µg/µL)
-
Varying concentrations of this compound (or DMSO control)
-
Sufficient nuclease-free water to bring the volume to 18 µL.
-
-
Enzyme Addition: Add 2 µL of diluted Topoisomerase I enzyme to each reaction tube. The final reaction volume will be 20 µL.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA loading dye.
-
Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well-separated.
-
Visualization: Image the gel using a UV transilluminator. The inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be adapted to assess the engagement of this compound with Topoisomerase I in a cellular context. The principle is that drug binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Topoisomerase I
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS with a protease inhibitor cocktail and lyse the cells.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of Topoisomerase I by SDS-PAGE and Western blotting.
-
Data Analysis: Plot the amount of soluble Topoisomerase I as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Visualizations
References
Technical Support Center: N-Desmethyl Topotecan Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Desmethyl Topotecan in biological matrices. The following information is designed to help you navigate potential challenges during your experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the primary active metabolite of Topotecan, an anticancer agent.[1] Like its parent compound, this compound's therapeutic efficacy is dependent on its chemical structure, specifically a lactone ring. This lactone ring is unstable at physiological pH (around 7.4) and undergoes a reversible, pH-dependent hydrolysis to an inactive open-ring carboxylate form.[2][3][4] Ensuring the stability of the active lactone form during sample collection, processing, and storage is critical for accurate bioanalysis.
Q2: What are the main factors that affect the stability of this compound in biological samples?
The stability of this compound is primarily influenced by:
-
pH: This is the most critical factor. Acidic conditions (pH below 4.0) favor the active, closed-lactone form, while neutral to alkaline conditions promote the formation of the inactive open-ring carboxylate.[3][4]
-
Temperature: Higher temperatures can accelerate the rate of chemical and enzymatic degradation.[5] Therefore, it is crucial to keep samples cold during processing and storage.
-
Enzymatic Degradation: Biological matrices like plasma and tissue homogenates contain enzymes that can potentially metabolize the analyte.[5]
-
Matrix Composition: The specific biological matrix (e.g., plasma, whole blood, tissue homogenate) can influence stability. For instance, some tissue homogenates may have different enzymatic activity or pH compared to plasma.
Q3: My measurements of this compound are inconsistent. What could be the cause?
Inconsistent results are often linked to pre-analytical sample handling. The rapid conversion of the active lactone to the inactive carboxylate form at physiological pH can lead to an underestimation of the active compound. To troubleshoot this, verify the following:
-
Immediate Processing: Were the samples processed immediately after collection? Delays can lead to significant degradation.
-
Temperature Control: Were the samples kept on ice during collection and processing?
-
Proper Stabilization: Was an appropriate stabilization method, such as immediate protein precipitation with ice-cold methanol, used?[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound lactone | Conversion of the lactone to the carboxylate form due to improper sample handling (e.g., delayed processing, storage at inappropriate pH or temperature). | Implement a strict and rapid sample processing protocol. Immediately after collection, acidify the sample or perform protein precipitation with ice-cold methanol to stabilize the lactone form. Ensure all processing steps are carried out at low temperatures (e.g., on ice). |
| High variability between replicate samples | Inconsistent sample handling procedures between replicates. This could include variations in the time between sample collection and processing, or temperature fluctuations. | Standardize the sample handling workflow for all samples. Use pre-chilled tubes and reagents. Process each replicate in the same manner and timeframe. |
| Analyte degradation during long-term storage | Improper storage conditions. Even when frozen, temperature fluctuations or storage at a temperature that is not low enough can lead to degradation over time. | Store stabilized samples (e.g., methanol extracts) at ultra-low temperatures (-70°C or lower).[2] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Sample Stabilization and Extraction
This protocol is designed to preserve the lactone form of this compound in plasma samples.
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Immediately place the tubes on ice.
-
Plasma Separation: Centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma.
-
Protein Precipitation: For every 100 µL of plasma, add 300 µL of ice-cold methanol. Vortex briefly to ensure thorough mixing. This step precipitates plasma proteins and stabilizes the lactone form.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the stabilized this compound, to a new, clean tube.
-
Storage: Store the supernatant at -70°C or colder until analysis. The lactone forms of Topotecan and its metabolites have been shown to be stable in methanol extracts for at least 15 months at -70°C.[2]
Protocol for Stability Testing
To determine the stability of this compound in your specific biological matrix, a stability study should be performed.
-
Spike the Matrix: Prepare a stock solution of this compound. Spike a fresh pool of your biological matrix (e.g., plasma, tissue homogenate) to a known concentration.
-
Aliquot and Store: Aliquot the spiked matrix into multiple small tubes to avoid freeze-thaw cycles for each time point.
-
Storage Conditions: Store the aliquots under various conditions that mimic your experimental workflow and storage, for example:
-
Room temperature
-
4°C (refrigerated)
-
-20°C
-
-80°C
-
-
Time Points: Analyze the samples at different time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).
-
Analysis: At each time point, process the samples according to the stabilization protocol above and analyze them using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Stability Data Summary
While specific quantitative stability data for this compound is not extensively published, the stability of its parent compound, Topotecan, provides valuable insights. The lactone forms of both compounds are known to be unstable in plasma at physiological pH.[2][4] The following table summarizes the known stability of the lactone forms after stabilization.
| Matrix | Storage Condition | Duration | Stability | Reference |
| Methanol extract of plasma | -70°C | At least 15 months | Stable | [2] |
Visualizations
Logical Relationship of this compound Forms
Caption: pH-dependent equilibrium of this compound.
Experimental Workflow for Sample Analysis
Caption: Recommended workflow for biological sample analysis.
Topotecan's Mechanism of Action Signaling Pathway
Caption: Topotecan's mechanism of inhibiting Topoisomerase I.
References
- 1. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: N-Desmethyl Topotecan Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of N-Desmethyl Topotecan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound (NDS) is the primary active metabolite of Topotecan, a chemotherapeutic agent used in the treatment of various cancers.[1] Accurate quantification of NDS is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the overall exposure to active drug species, assess inter-patient variability in metabolism, and evaluate potential drug-drug interactions.[2]
Q2: What are the main challenges in quantifying this compound?
A2: The primary challenge is the pH-dependent stability of the molecule. Like its parent compound, this compound exists in a reversible, pH-dependent equilibrium between an active lactone form and an inactive open-ring carboxylate form.[3][4] At physiological pH (around 7.4), the equilibrium favors the inactive carboxylate form.[4] This instability requires strict control over sample collection, processing, and storage conditions to ensure accurate measurement of the intended form (lactone or total).
Q3: Why is it necessary to measure both the lactone and total forms of this compound?
A3: The lactone form is the pharmacologically active species.[4] However, due to the rapid interconversion in biological matrices, measuring only the lactone can underestimate the total drug exposure. The inactive carboxylate form can convert back to the active lactone form, suggesting that the total concentration of both forms is relevant for pharmacokinetic assessments.[5] Therefore, separate methods are often developed to measure either the lactone form alone or the total concentration after converting all the carboxylate to the lactone form through acidification.[3]
Q4: What are the recommended storage conditions for samples containing this compound?
A4: Due to the instability of the lactone form in plasma at physiological pH, immediate processing is critical.[3] Blood samples should be collected on ice and plasma separated promptly in a refrigerated centrifuge. For analysis of the lactone form, immediate protein precipitation with ice-cold methanol is required to stabilize the analyte.[3] The resulting methanol extracts containing the lactone forms have been shown to be stable for at least 15 months when stored at -70°C.[3] For total drug quantification, acidification of the plasma sample is a key stabilization step.[6] Spiked plasma and tissue homogenates have demonstrated stability through three freeze-thaw cycles and for 24 hours at ambient temperature.[7]
Troubleshooting Guide
Issue 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Step |
| pH-Dependent Hydrolysis | The active lactone ring has opened to the inactive carboxylate form during sample handling or storage at neutral or basic pH. Ensure blood samples are collected on ice and plasma is separated promptly at 4°C. Immediately after separation, stabilize the sample. For lactone form analysis, perform protein precipitation with ice-cold methanol.[3] For total drug analysis, acidify the sample with an appropriate acid (e.g., phosphoric or formic acid) to convert all of the analyte to the lactone form.[2][8] |
| Improper Sample Preparation | The chosen extraction method (e.g., protein precipitation, LLE, SPE) may not be optimal for this compound in the specific matrix. Review and optimize the extraction procedure. Protein precipitation with cold acidified acetonitrile is a commonly used, effective method for LC-MS/MS analysis.[9] Ensure complete protein precipitation and efficient extraction of the analyte from the pellet. |
| Adsorption to Labware | This compound may adsorb to glass or certain types of plastic surfaces, especially at low concentrations. Use low-adsorption polypropylene tubes and pipette tips. Pre-conditioning containers with a solution of the analyte can be tested. |
Issue 2: Poor Peak Shape and Chromatography
| Potential Cause | Troubleshooting Step |
| On-Column Conversion | Residual basic sites on the HPLC column can promote the on-column conversion of the lactone to the carboxylate form, leading to peak tailing or split peaks. Use a well-maintained, high-quality C18 column.[2][3] Ensure the mobile phase pH is acidic (typically below 4.0) to maintain the lactone form.[10] |
| Matrix Effects | Co-eluting endogenous components from the biological matrix can interfere with the analyte's chromatographic peak. Optimize the sample clean-up procedure to remove interfering substances like phospholipids.[9] Adjust the chromatographic gradient to better separate the analyte from matrix components. |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal for the analyte's retention and elution. Systematically adjust the organic solvent ratio and the pH of the aqueous component. A common mobile phase consists of an acidic aqueous buffer and methanol or acetonitrile.[2] |
Issue 3: Inaccurate or Imprecise Results in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step | | Matrix Effects (Ion Suppression/Enhancement) | Endogenous components in the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[11] The "gold standard" solution is to use a stable isotope-labeled internal standard (SIL-IS), such as Topotecan-d6, which co-elutes with the analyte and experiences the same matrix effects, thus providing effective normalization.[9][12] If a SIL-IS is not available, extensive sample cleanup and chromatographic optimization are necessary to separate the analyte from the source of interference. | | Lack of a Suitable Internal Standard (IS) | An inappropriate internal standard will not adequately compensate for variability in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of the analyte.[13] If unavailable, a structural analog that has similar extraction recovery, chromatographic behavior, and ionization efficiency should be carefully selected and validated. | | Hemolysis in Plasma Samples | Hemolysis can release enzymes and other substances from red blood cells that may degrade the analyte or interfere with the assay.[14][15] Visually inspect plasma samples for hemolysis. If hemolyzed samples cannot be avoided, their impact on analyte stability and quantification should be specifically validated. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound (NDS) and its parent drug, Topotecan (TPT). These values are compiled from various published methods and serve as a general guideline.
Table 1: HPLC-Fluorescence Method Performance
| Parameter | This compound (NDS) | Topotecan (TPT) | Reference |
| Linearity Range | 0.10 - 8.0 ng/mL | 0.25 - 80 ng/mL | [2] |
| Precision (%RSD) | ≤ 6.2% | ≤ 4.0% | [2] |
| Accuracy (%Error) | 0.0 - 3.7% | 1.4 - 2.4% | [2] |
Table 2: LC-MS/MS Method Performance (Example for Parent Drug)
| Parameter | Topotecan (TPT) | Reference |
| Linearity Range | 0.50 - 50.0 ng/mL | [16] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [16] |
| Recovery | 49.5% | [16] |
| Internal Standard Recovery | 72.0% (Irinotecan) | [16] |
Table 3: Analyte Stability
| Matrix / Condition | Duration | Stability Finding | Reference |
| Methanol Extract | 15 months at -70°C | Lactone forms are stable | [3] |
| Human CSF | 24 hours at 4°C | Stable (Relative Error: 0.4-5.5%) | [5] |
| Human CSF | 24 hours at -20°C | Stable (Relative Error: 0.9-2.6%) | [5] |
| Spiked Plasma & Tissue Homogenates | 3 Freeze-Thaw Cycles | Stable | [7] |
| Spiked Plasma & Tissue Homogenates | 24 hours at Ambient Temp. | Stable | [7] |
Experimental Protocols
Protocol 1: Quantification of Total this compound in Human Plasma by HPLC-Fluorescence
This protocol is based on the method described by Bai et al.[2]
-
Sample Collection and Handling:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediately place the tubes on ice.
-
Centrifuge at approximately 1,500 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to cryovials for storage at -70°C or below until analysis.
-
-
Preparation of Standards and QC Samples:
-
Prepare stock solutions of this compound and Topotecan in a suitable solvent (e.g., 0.01 N HCl).
-
Prepare working solutions by serial dilution.
-
Spike blank human plasma with working solutions to create calibration standards (e.g., 0.10 to 8.0 ng/mL for NDS) and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation and Lactone Conversion):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of ice-cold methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To convert the carboxylate form to the lactone form, add an equal volume of 1.5% phosphoric acid to the methanolic extract.
-
-
HPLC-Fluorescence Analysis:
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm.[3]
-
Column Temperature: 50°C.[2]
-
Mobile Phase: Methanol-aqueous buffer (27:73, v/v). The aqueous buffer is 75 mM potassium phosphate with 0.2% triethylamine, adjusted to pH 6.5.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Injection Volume: 100 µL.[2]
-
Fluorescence Detector: Excitation λ = 376 nm, Emission λ = 530 nm.[2]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Use a linear regression model to determine the concentrations in the QC and unknown samples.
-
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from methods for Topotecan analysis using a stable isotope-labeled internal standard.[8][12]
-
Sample Collection and Handling:
-
Follow the same procedure as described in Protocol 1.
-
-
Preparation of Solutions:
-
Prepare stock solutions (1 mg/mL) of this compound and a suitable stable isotope-labeled internal standard (e.g., Topotecan-d6) in methanol. Store at -20°C or below.
-
Prepare working solutions for calibration standards, QCs, and the internal standard by diluting the stock solutions.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to ensure separation from matrix components (e.g., 10% B to 90% B over 3 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Use a weighted (e.g., 1/x²) linear regression model to quantify the analyte in QC and unknown samples.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Determination of topotecan in human and mouse plasma and in mouse tissue homogenates by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Physicochemical stability of Topotecan Accord after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine and non-PVC bags - GaBIJ [gabi-journal.net]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices-A Practical Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The impact of hemolysis on stability of N-desethyloxybutynin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
Technical Support Center: N-Desmethyl Topotecan in Analytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethyl Topotecan and its parent drug, Topotecan. The information provided here is intended to help resolve common issues encountered during analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in Topotecan analysis?
A1: this compound is the primary metabolite of Topotecan, an anticancer agent. It is formed in the liver through N-demethylation of Topotecan. Monitoring this compound alongside Topotecan is crucial for comprehensive pharmacokinetic studies and to understand the overall disposition of the drug in the body.
Q2: What are the common analytical methods used to quantify Topotecan and this compound?
A2: The most common methods are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are sensitive and can simultaneously measure both the parent drug and its metabolite in various biological matrices like plasma, urine, and feces.
Q3: What are the different forms of Topotecan and this compound present in biological samples?
A3: Both Topotecan and this compound exist in two forms in equilibrium: an active lactone form and an inactive hydroxycarboxylate form. The equilibrium is pH-dependent, with the lactone form being favored in acidic conditions (pH < 4) and the carboxylate form predominating at physiological pH. It is often necessary to measure both the lactone form and the total concentration (lactone + carboxylate).
Q4: How can I ensure the stability of Topotecan and this compound in my samples?
A4: The lactone forms of both analytes are unstable in plasma. To prevent hydrolysis to the carboxylate form, it is recommended to immediately precipitate plasma proteins with ice-cold methanol after sample collection. The lactone forms are reported to be stable in the resulting methanol extract for at least 15 months when stored at -70°C. For analysis of total drug concentration, the sample extracts can be acidified to convert the carboxylate form back to the lactone form.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Topotecan and this compound.
Issue 1: Poor Chromatographic Resolution Between Topotecan and this compound
Symptoms:
-
Overlapping peaks for Topotecan and this compound.
-
Inability to accurately quantify individual analyte concentrations.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. A common mobile phase is a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. Adjusting the ratio of the organic solvent to the aqueous buffer can improve separation. For example, a mobile phase of methanol-aqueous buffer (27:73, v/v) with 75 mM potassium phosphate and 0.2% triethylamine at pH 6.5 has been used successfully. |
| Incorrect pH of the Mobile Phase | The pH of the mobile phase is critical. Ensure the pH is controlled and optimized for your specific column and analytes. A pH of 6.5 has been shown to be effective. |
| Column Degradation | The analytical column can degrade over time. If you observe a loss of resolution, try washing the column according to the manufacturer's instructions or replace it with a new one. A C18 reversed-phase column is commonly used for this separation. |
| Inappropriate Flow Rate | The flow rate of the mobile phase can affect separation. A flow rate of 0.8 mL/min has been reported to provide good separation. |
Issue 2: Low or No Signal for Analytes
Symptoms:
-
Low peak intensity or complete absence of peaks for Topotecan and/or this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Analyte Degradation | As mentioned in the FAQs, the lactone form is unstable. Ensure proper sample handling and storage procedures are followed, including immediate protein precipitation with cold methanol and storage at -80°C. |
| Incorrect Fluorescence Detector Settings | Verify that the excitation and emission wavelengths on your fluorescence detector are set correctly. For Topotecan and this compound, typical wavelengths are 380 nm for excitation and 527-530 nm for emission. |
| Inefficient Extraction | The extraction procedure may not be efficient. A liquid-liquid extraction at pH 7.0-7.5 has been shown to have a recovery of 85%. For plasma, protein precipitation with methanol is a common and effective method. |
| Ion Suppression (LC-MS/MS) | In LC-MS/MS, co-eluting matrix components can suppress the ionization of the analytes, leading to a reduced signal. To mitigate this, improve chromatographic separation, use a more effective sample cleanup method, or employ a deuterated internal standard like Topotecan-d6. |
Quantitative Data Summary
The following tables summarize key analytical parameters for the quantification of Topotecan and this compound.
Table 1: HPLC with Fluorescence Detection Parameters
| Parameter | Topotecan | This compound | Reference |
| Column | Agilent SB-C18 | Agilent SB-C18 | |
| Mobile Phase | Methanol-aqueous buffer (27:73, v/v) with 75 mM potassium phosphate and 0.2% triethylamine, pH 6.5 | Methanol-aqueous buffer (27:73, v/v) with 75 mM potassium phosphate and 0.2% triethylamine, pH 6.5 | |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | |
| Excitation Wavelength | 376 nm | 376 nm | |
| Emission Wavelength | 530 nm | 530 nm | |
| Linear Range | 0.25 - 80 ng/mL | 0.10 - 8.0 ng/mL | |
| Precision (%RSD) | ≤ 4% | ≤ 6.2% |
Table 2: LC-MS/MS Parameters
| Parameter | Topotecan | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | |
| MRM Transition | m/z 422.10 → 377.15 | |
| Internal Standard | Repaglinide (m/z 453.20 → 230.30) | |
| Accuracy | 97.00% - 102.40% | |
| Precision (CV) | < 6.86% |
Experimental Protocols
Protocol 1: Simultaneous Determination of Topotecan and this compound in Human Plasma by HPLC with Fluorescence Detection
This protocol is a synthesized methodology based on published literature.
1. Sample Preparation (Lactone Forms) a. Collect blood in heparinized tubes. b. Centrifuge immediately to separate plasma. c. To 200 µL of plasma, add 800 µL of ice-cold methanol. d. Vortex for 10 seconds. e. Centrifuge at 15,000 x g for 2 minutes at 4°C. f. Transfer the supernatant to a clean tube and store at -80°C until analysis.
2. Sample Preparation (Total Forms) a. Follow steps 1a-1e. b. Acidify the methanol extract with phosphoric acid to convert the carboxylate forms to the lactone forms.
3. HPLC Analysis a. HPLC System: A standard HPLC system with a fluorescence detector. b. Column: Agilent Zorbax SB-C18 reversed-phase column. c. Mobile Phase: Methanol-aqueous buffer (27:73, v/v) containing 75 mM potassium phosphate and 0.2% triethylamine, adjusted to pH 6.5. d. Flow Rate: 0.8 mL/min. e. Column Temperature: 50°C. f. Injection Volume: 100 µL. g. Fluorescence Detection: Excitation at 376 nm and emission at 530 nm.
4. Quantification a. Prepare calibration standards of Topotecan and this compound in the appropriate matrix. b. Construct a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of the analytes in the samples from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for analytical issues.
N-Desmethyl Topotecan lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethyl Topotecan. The information provided addresses potential lot-to-lot variability and other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell viability assays with different lots of this compound. What could be the cause?
A1: Inconsistent cell viability results with different lots of this compound can stem from several factors, primarily related to the purity and stability of the compound. Like its parent compound, topotecan, this compound's biological activity is dependent on its lactone ring, which is susceptible to hydrolysis.
Potential causes for lot-to-lot variability include:
-
Purity Differences: The percentage of the active this compound lactone form may vary between batches. Impurities from the synthesis or degradation products could also be present at different levels.
-
Inactive Carboxylate Form: The equilibrium between the active lactone and inactive carboxylate form is pH-dependent.[1] Differences in the formulation or handling of the compound could lead to a higher proportion of the inactive form in some lots.
-
Presence of Degradants: Improper storage or handling can lead to the degradation of the compound.
-
Solubility Issues: Incomplete solubilization of the compound can lead to inaccurate concentrations in your experiments.
Q2: How can we assess the quality of a new lot of this compound?
A2: It is advisable to perform in-house quality control on new lots of this compound. A combination of analytical and biological assays can help ensure consistency.
-
Analytical Validation: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity and integrity of the compound.[2][3] You can compare the chromatogram of a new lot to a previously validated lot.
-
Functional Assay: Perform a dose-response curve in a well-characterized and sensitive cancer cell line to determine the IC50 value. This should be compared to the IC50 value obtained with a reference lot.
Q3: What are the best practices for storing and handling this compound to maintain its stability?
A3: Proper storage and handling are critical for maintaining the activity of this compound.
-
Storage of Solid Compound: Store the solid compound at 2-8°C, protected from light and moisture.[4]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent such as DMSO.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods, as the lactone ring is prone to hydrolysis at neutral or basic pH.
Troubleshooting Guides
Issue 1: Lower than Expected Potency in Cell-Based Assays
If you observe a significant decrease in the potency (higher IC50 value) of a new lot of this compound, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Lactone Ring Hydrolysis | Ensure that the pH of your stock solution and final cell culture medium is slightly acidic (pH < 7) to favor the active lactone form. Prepare fresh dilutions immediately before use. |
| Compound Precipitation | Visually inspect your stock solution and assay plates for any precipitate. If precipitation is observed, try preparing a fresh stock solution and ensure complete dissolution. Consider using a different solvent for the initial stock if solubility is an issue. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometer and a known extinction coefficient. |
| Cell Line Variability | Ensure that the cell line used has not developed resistance and that you are using a consistent passage number. |
Issue 2: Inconsistent HPLC Chromatograms Between Lots
When analyzing different lots of this compound by HPLC, you may observe variations in the chromatograms.
Potential Observations and Interpretations
| Observation | Potential Interpretation | Recommended Action |
| Appearance of New Peaks | The new lot may contain impurities from the synthesis or degradation products. | Compare the retention times of the new peaks to known impurities of topotecan if standards are available. Assess the biological activity of the new lot in a functional assay. |
| Different Peak Areas for the Main Compound | This could indicate a difference in the purity of the lots. | Quantify the peak area of this compound relative to an internal standard to determine the purity of each lot. |
| Shift in Retention Time | This may be due to variations in the HPLC method, such as mobile phase composition or column temperature, rather than the compound itself. | Ensure that the HPLC method is validated and run under identical conditions for all lots. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for the analysis of this compound purity using reversed-phase HPLC with fluorescence detection.
Materials:
-
This compound (new and reference lots)
-
HPLC-grade methanol
-
HPLC-grade water
-
Potassium phosphate
-
Triethylamine
-
Phosphoric acid
-
C18 reversed-phase analytical column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and an aqueous buffer (e.g., 75 mM potassium phosphate and 0.2% triethylamine, adjusted to pH 6.5 with phosphoric acid) in a 27:73 (v/v) ratio.[5] Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare stock solutions of the new and reference lots of this compound in DMSO at a concentration of 1 mg/mL. From these, prepare working standards in the mobile phase.
-
HPLC Analysis:
-
Set the column temperature to 50°C.
-
Set the flow rate to 0.8 mL/min.
-
Inject 100 µL of the standard solution.
-
Set the fluorescence detector to an excitation wavelength of 376 nm and an emission wavelength of 530 nm.[5]
-
-
Data Analysis: Compare the chromatograms of the new and reference lots. Look for differences in the retention time of the main peak, the presence of additional peaks, and the relative peak areas.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to determine the IC50 value of this compound in a cancer cell line.
Materials:
-
Cancer cell line sensitive to topoisomerase I inhibitors (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium
-
This compound (new and reference lots)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the assay and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the new and reference lots of this compound in complete cell culture medium. Add the drug solutions to the cells and incubate for 48-72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the data and determine the IC50 value for each lot.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating lot-to-lot variability.
References
- 1. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structural confirmation of this compound, a metabolite of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
Comparative Efficacy of Topoisomerase I Inhibitors: A Head-to-Head Analysis of Karenitecin and Topotecan in Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of Karenitecin (BNP1350), a novel lipophilic camptothecin derivative, and the established chemotherapeutic agent, Topotecan. This analysis is supported by experimental data on their mechanisms of action, cytotoxicity, and impact on key cellular signaling pathways.
Both Karenitecin and Topotecan are potent inhibitors of Topoisomerase I, a critical enzyme involved in DNA replication and repair.[1][2] By stabilizing the covalent complex between Topoisomerase I and DNA, these drugs lead to the accumulation of single and double-strand DNA breaks, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells.[2][3][4] While sharing a common mechanism, preclinical studies have highlighted significant differences in their potency and efficacy against various cancer cell lines.
Superior In Vitro Potency of Karenitecin
Experimental evidence consistently demonstrates the superior potency of Karenitecin over Topotecan in vitro. A study evaluating their antiproliferative effects in four human ovarian cancer cell lines found Karenitecin to be considerably more potent than Topotecan.[5] This enhanced potency is a key differentiator for researchers exploring more effective Topoisomerase I inhibitors.
| Drug | Cancer Type | Cell Line(s) | IC50 | Reference |
| Karenitecin (BNP1350) | Ovarian Cancer | 4 human ovarian cancer cell lines | Significantly lower than Topotecan | [5] |
| Topotecan | Ovarian Cancer | 4 human ovarian cancer cell lines | - | [5] |
| Topotecan | Human Colon Carcinoma | HT-29 | 33 nM | [6][7] |
| Topotecan | Human Breast Cancer | MCF-7 | ~226 nM | [6] |
Mechanism of Action and Cellular Impact
The primary mechanism of action for both drugs involves the inhibition of Topoisomerase I, leading to DNA damage and cell death.[3][4] This process triggers the DNA damage response (DDR) signaling network, which can result in cell cycle arrest, providing an opportunity for DNA repair.[8] However, if the damage is too extensive, the signaling cascade shifts towards apoptosis.[8]
Caption: Mechanism of Topoisomerase I Inhibition by Karenitecin and Topotecan.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a generalized experimental protocol for an in vitro cytotoxicity assay is provided below.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., A2780 ovarian cancer) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Karenitecin and Topotecan for 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each compound.
Caption: Comparative Experimental Workflow for Cytotoxicity Assessment.
Advantages of Karenitecin
Beyond its increased potency, Karenitecin exhibits other favorable properties. It was developed for superior oral bioavailability and increased lactone stability.[5] The lactone form of camptothecins is the active species, and enhanced stability could lead to increased antitumor activity.[9] Furthermore, in contrast to Topotecan, Karenitecin has been shown to be a poor substrate for the breast cancer resistance protein (BCRP), a drug efflux pump that can confer resistance to chemotherapy.[5] This suggests that Karenitecin may be effective in tumors that have developed resistance to Topotecan through BCRP overexpression.
In xenograft models of human ovarian cancer, Karenitecin induced significantly better growth inhibition than Topotecan when administered in equitoxic schedules.[5]
Clinical Context and Future Directions
Topotecan is an established chemotherapy agent used in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer.[1] Clinical trials continue to explore its efficacy in combination with other agents and in different dosing schedules.[10][11] Karenitecin has also been evaluated in clinical trials, showing significant activity in metastatic melanoma.[9] A phase II study compared Karenitecin to Topotecan in patients with advanced epithelial ovarian cancer.[12][13]
The superior preclinical efficacy of Karenitecin, particularly its potency and ability to circumvent a key resistance mechanism, positions it as a promising alternative to Topotecan. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various cancer types. Researchers are encouraged to consider these findings when designing future studies on Topoisomerase I inhibitors.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel camptothecin derivative BNP1350 in experimental human ovarian cancer: determination of efficacy and possible mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Now recruiting: Combination therapy clinical trial for small-cell lung or small-cell extrapulmonary cancers | Center for Cancer Research [ccr.cancer.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. cochranelibrary.com [cochranelibrary.com]
A Comparative Guide to Analytical Method Validation for N-Desmethyl Topotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantitative determination of N-Desmethyl Topotecan, a key metabolite of the anticancer agent Topotecan. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate analytical technique for their specific needs. The information presented is based on established scientific literature and follows the principles of analytical method validation outlined in the ICH Q2(R2) guidelines.[1][2][3][4][5]
Method Performance Comparison
The selection of an analytical method is a critical decision in drug development, impacting data quality and regulatory acceptance. Below is a summary of performance characteristics for two common analytical techniques used for the quantification of this compound in biological matrices.
| Performance Parameter | HPLC with Fluorescence Detection | LC-MS/MS (Anticipated) |
| Linearity Range | 0.10 - 8.0 ng/mL[6] | 0.05 - 50 ng/mL |
| Accuracy (% Recovery) | 90 - 110%[4] | 95 - 105% |
| Precision (% RSD) | Within-day: ≤ 6.2%Between-day: ≤ 6.2%[6] | Within-day: < 15%Between-day: < 15% |
| Lower Limit of Quantitation (LLOQ) | 0.10 ng/mL[6] | ≤ 0.05 ng/mL |
| Specificity | High, but susceptible to interference from compounds with similar fluorescence properties. | Very High, based on mass-to-charge ratio, minimizing interferences. |
| Sample Volume | ~100 µL[6] | ~20 - 100 µL[1][7] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible analytical data.
Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is a well-established technique for the simultaneous determination of Topotecan and this compound in various biological matrices.[4][6]
Sample Preparation:
-
To 100 µL of plasma, add an internal standard and 500 µL of ice-cold methanol for protein precipitation.[4]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
For the determination of total drug concentration (lactone and carboxylate forms), the supernatant is acidified with phosphoric acid to convert the carboxylate form to the lactone form.[4][6]
-
The supernatant is then diluted with water before injection into the HPLC system.[6]
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18 reversed-phase column.[4]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 75 mM potassium phosphate and 0.2% triethylamine, pH 6.5) in a 27:73 (v/v) ratio.[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 50 °C.[6]
-
Detection: Fluorescence detection with excitation and emission wavelengths set at 376 nm and 530 nm, respectively.[6]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity and specificity.[5][8] While a specific validated method for the simultaneous determination of Topotecan and this compound using LC-MS/MS was not detailed in the provided search results, a representative protocol can be outlined based on existing methods for Topotecan.[7][9][10]
Sample Preparation:
-
To a small volume of plasma (e.g., 50 µL), add a deuterated internal standard (e.g., Topotecan-d6).[9]
-
Perform protein precipitation by adding acetonitrile containing 0.1% acetic acid.[7]
-
Vortex and centrifuge the sample.
-
The resulting supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column, such as an Acquity UPLC BEH C18.[10]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[7][10]
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor to product ion transitions for this compound and its internal standard.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for analytical method validation based on ICH guidelines.
Caption: Key differences between HPLC-Fluorescence and LC-MS/MS.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs. | Semantic Scholar [semanticscholar.org]
- 3. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Topotecan Antibody Cross-Reactivity with N-Desmethyl Topotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and evaluating the cross-reactivity of anti-Topotecan antibodies with its primary metabolite, N-Desmethyl Topotecan. The specificity of such antibodies is critical for the development of accurate immunoassays for therapeutic drug monitoring and pharmacokinetic studies. This document outlines the experimental methodology to determine this cross-reactivity and presents a hypothetical data set for illustrative purposes.
Introduction to Cross-Reactivity in Immunoassays
In the context of immunoassays, cross-reactivity refers to the ability of antibodies to bind to substances other than the specific analyte they were designed to target. This occurs when the cross-reacting molecule shares structural similarities with the target analyte, leading to potential inaccuracies in quantification. For drug monitoring, it is crucial to assess the cross-reactivity of antibodies with drug metabolites to ensure assay specificity. This compound is a known metabolite of Topotecan, and its potential to interfere with Topotecan immunoassays must be characterized.[1][2][3]
Experimental Protocol: Determining Antibody Cross-Reactivity using Competitive ELISA
The following protocol describes a standard competitive enzyme-linked immunosorbent assay (ELISA) to quantify the cross-reactivity of an anti-Topotecan antibody with this compound.
Objective: To determine the concentration of this compound required to inhibit the binding of a fixed concentration of anti-Topotecan antibody to a Topotecan-coated plate by 50% (IC50), and to compare this with the IC50 of Topotecan itself.
Materials:
-
Anti-Topotecan Antibody
-
Topotecan Standard
-
This compound
-
Topotecan-BSA conjugate (for coating)
-
96-well ELISA plates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with Topotecan-BSA conjugate at a concentration of 1 µg/mL in PBS.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the remaining protein-binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of Topotecan and this compound in PBS.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-Topotecan antibody with the various concentrations of Topotecan or this compound for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Plot the absorbance values against the logarithm of the competitor concentration (Topotecan and this compound).
-
Determine the IC50 value for both compounds from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Topotecan / IC50 of this compound) x 100
-
Hypothetical Data Presentation
The following table summarizes hypothetical results from a competitive ELISA experiment to determine the cross-reactivity of a fictional anti-Topotecan monoclonal antibody, Ab-123.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Topotecan | 10 | 100 |
| This compound | 500 | 2 |
Interpretation: In this hypothetical example, the anti-Topotecan antibody Ab-123 exhibits low cross-reactivity (2%) with this compound. This indicates that the antibody is highly specific for Topotecan, and the presence of the N-Desmethyl metabolite would have minimal impact on the accuracy of an immunoassay using this antibody.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the cellular mechanism of action of Topotecan.
Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.
Caption: Simplified Signaling Pathway of Topotecan's Mechanism of Action.[4][5][6][7][8]
Conclusion
The specificity of anti-Topotecan antibodies is a critical parameter for the development of reliable immunoassays. The experimental approach outlined in this guide provides a robust method for quantifying the cross-reactivity with the this compound metabolite. The hypothetical data and visualizations serve as a practical reference for researchers in this field. It is imperative that such validation studies are performed to ensure the accuracy and reliability of any developed immunoassay for Topotecan.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 3. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Topotecan - Wikipedia [en.wikipedia.org]
- 7. Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
N-Desmethyl Topotecan: A Potential Biomarker for Optimizing Topotecan Therapy
An In-depth Comparison of N-Desmethyl Topotecan with Alternative Markers for Monitoring Topotecan Metabolism
For Immediate Release
In the landscape of personalized medicine, the identification of reliable biomarkers is paramount for optimizing drug efficacy and minimizing toxicity. For the chemotherapeutic agent Topotecan, used in the treatment of various cancers including ovarian and small cell lung cancer, its primary metabolite, this compound, has emerged as a significant candidate for therapeutic drug monitoring. This guide provides a comprehensive comparison of this compound with other potential biomarkers of Topotecan metabolism, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Topotecan's therapeutic action is primarily attributed to its lactone form, which inhibits topoisomerase I. However, its metabolism in the body leads to the formation of several compounds, including this compound, Topotecan-O-glucuronide, and this compound-O-glucuronide. The levels of these metabolites can reflect the rate of drug clearance and metabolic activity, potentially serving as biomarkers to predict patient response and toxicity.
Comparative Analysis of Topotecan Metabolism Biomarkers
The utility of a biomarker is determined by its correlation with clinical outcomes, ease of measurement, and the clarity of its metabolic pathway. Below is a comparative summary of potential biomarkers for Topotecan metabolism.
| Biomarker | Formation Pathway | Rationale for Use as a Biomarker | Analytical Method | Advantages | Limitations |
| This compound | Hepatic N-demethylation of Topotecan.[1] | As a major metabolite, its levels may reflect hepatic metabolic activity and drug clearance rates. | HPLC with fluorescence detection.[1] | Well-characterized metabolite; established analytical methods available. | Specific enzymes in the N-demethylation pathway are not fully elucidated; direct correlation with clinical outcomes needs more extensive validation. |
| Topotecan Lactone | Active form of the parent drug. | Direct measure of the therapeutically active agent's concentration. | HPLC with fluorescence detection.[2] | Directly reflects the concentration of the active drug at the target. | Unstable at physiological pH, requiring specific sample handling.[2] |
| Topotecan-O-glucuronide | Glucuronidation of Topotecan by UDP-glucuronosyltransferases (UGTs). | Represents a major elimination pathway; levels may indicate the rate of drug detoxification and clearance. | HPLC, Mass Spectrometry. | Reflects a significant detoxification pathway. | Pharmacokinetic data is less abundant compared to the parent drug and N-desmethyl metabolite. |
| This compound-O-glucuronide | Glucuronidation of this compound by UGTs. | Indicates the further metabolism and elimination of the N-desmethyl metabolite. | HPLC, Mass Spectrometry. | Provides insight into the complete metabolic cascade of Topotecan. | Present at very low concentrations in urine, making accurate quantification challenging.[3] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Topotecan and its primary metabolite, this compound, providing a basis for their comparative evaluation as biomarkers.
Table 1: Pharmacokinetic Parameters of Topotecan Lactone in Humans
| Parameter | Value | Reference |
| Half-life (t½) | 2 to 3 hours | [3] |
| Volume of Distribution (Vd) | 75 L/m² | [2] |
| Total Body Clearance | 30 L/h/m² | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Formation Half-life (t½ formation) | 29.0 minutes (range: 5.6-99.5) | [4] |
| Elimination Half-life (t½ elimination) | 123.2 minutes (range: 32-265) | [4] |
Correlation with Clinical Outcomes
The systemic exposure to Topotecan, as measured by the area under the plasma concentration-time curve (AUC), has been correlated with both therapeutic response and toxicity. Specifically, a higher Topotecan lactone AUC has been associated with objective tumor responses in pediatric patients with neuroblastoma.[5] Conversely, increased systemic exposure to total Topotecan is linked to a higher incidence of myelosuppression, particularly neutropenia.[2]
While the direct correlation between this compound levels and clinical outcomes is less extensively documented, its role as a major metabolite suggests that its concentration could provide valuable information about the overall metabolic clearance of Topotecan, thereby indirectly predicting both efficacy and toxicity. Further studies are warranted to establish a direct and quantitative relationship between this compound levels and patient outcomes.
Experimental Protocols
1. Quantification of Topotecan and this compound in Human Plasma by HPLC with Fluorescence Detection
This method allows for the simultaneous determination of Topotecan and its N-desmethyl metabolite.
-
Sample Preparation:
-
Collect blood samples in heparinized tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
To precipitate proteins, add ice-cold methanol to the plasma, vortex, and centrifuge.
-
For total drug concentration (lactone + carboxylate forms), acidify the supernatant with phosphoric acid to convert the carboxylate form to the lactone form.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Zorbax SB-C18).
-
Mobile Phase: A mixture of methanol and an aqueous buffer.
-
Detection: Fluorescence detector with excitation and emission wavelengths set appropriately for Topotecan and this compound.
-
-
Validation:
-
The method should be validated for linearity, precision, accuracy, and stability according to standard bioanalytical method validation guidelines.
-
Visualizing the Metabolic Pathway
The metabolic conversion of Topotecan is a key aspect of its pharmacology. The following diagram illustrates the primary metabolic pathways.
References
- 1. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II and pharmacokinetic study of weekly 72-h topotecan infusion in patients with platinum-resistant and paclitaxel-resistant ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between topotecan systemic exposure and tumor response in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of Topotecan and its Metabolites for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the anticancer agent Topotecan and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes available pharmacokinetic and pharmacodynamic data, outlines detailed experimental protocols, and visualizes key pathways to facilitate a deeper understanding of Topotecan's metabolic profile and its implications for clinical efficacy and toxicity.
Executive Summary
Topotecan, a semisynthetic analog of camptothecin, is a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and repair.[1] Its clinical utility is influenced by its metabolic conversion into various derivatives. The primary metabolite is N-desmethyltopotecan , formed via hepatic N-demethylation.[2] Both Topotecan and N-desmethyltopotecan exist in a pH-dependent equilibrium between a pharmacologically active lactone form and an inactive open-ring carboxylate form.[3] At physiological pH, the inactive form is predominant.[3] Minor metabolites, including the O-glucuronides of both Topotecan and N-desmethyltopotecan, have also been identified in urine, though they constitute a small fraction of the administered dose.[4] The dose-limiting toxicity of Topotecan is primarily myelosuppression.[1]
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the available pharmacokinetic parameters for Topotecan and its principal metabolite. It is important to note that while extensive data is available for the parent drug, detailed pharmacokinetic parameters for N-desmethyltopotecan are less comprehensively reported in the literature.
| Parameter | Topotecan | N-desmethyltopotecan | Reference |
| Terminal Half-life (t½) | 2 - 3 hours | ~2 hours (123.2 min) | [1][3] |
| Metabolism | Hepatic N-demethylation, O-glucuronidation | O-glucuronidation | [2][4] |
| Elimination | Primarily renal | Fecal and renal | [1][5] |
| Protein Binding | ~35% | Not explicitly reported | [5] |
Data Presentation: In Vitro Potency
| Cell Line | Cancer Type | Topotecan IC50 | Reference |
| A2780 | Ovarian Cancer | 0.078 µM | [6] |
| SK-OV-3 | Ovarian Cancer | 44 nM | [6] |
| IMR-32 | Neuroblastoma (MYCN-amplified) | Higher sensitivity than non-MYCN amplified | [7] |
| SH-SY-5Y | Neuroblastoma (non-MYCN amplified) | Lower sensitivity than MYCN amplified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of Topotecan and its metabolites. Below are protocols for key experiments.
Quantification of Topotecan and N-desmethyltopotecan in Plasma by HPLC
This method allows for the simultaneous determination of the lactone and total (lactone + carboxylate) forms of Topotecan and N-desmethyltopotecan.
a. Sample Preparation:
-
Collect whole blood in heparinized tubes and immediately place on ice.
-
Within 15 minutes, centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
For the analysis of the lactone form , immediately precipitate plasma proteins by adding 4 volumes of ice-cold methanol to 1 volume of plasma. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
For the analysis of the total drug concentration , add 1 volume of plasma to 4 volumes of ice-cold methanol, vortex, and then add a sufficient volume of phosphoric acid to acidify the sample, which converts the carboxylate form to the lactone form. Centrifuge as above.
-
Transfer the supernatant to a clean tube and store at -80°C until analysis.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 75 mM potassium phosphate with 0.2% triethylamine, pH 6.5) in a 27:73 (v/v) ratio.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Detection: Fluorescence detector with excitation at 376 nm and emission at 530 nm.[2]
-
Quantification: Generate standard curves for both Topotecan and N-desmethyltopotecan in the respective matrix (plasma) for both lactone and total forms.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
a. Cell Plating:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
b. Drug Treatment:
-
Prepare serial dilutions of Topotecan and N-desmethyltopotecan (if available) in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
c. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.[8]
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
a. Reaction Setup:
-
In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and purified human topoisomerase I enzyme.
-
Add varying concentrations of Topotecan or its metabolites.
-
Incubate the reaction mixture at 37°C for 30 minutes.
b. Gel Electrophoresis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form.[9]
Visualizations
The following diagrams illustrate the metabolic pathway of Topotecan and the workflow for its analysis.
Caption: Metabolic pathway of Topotecan.
Caption: Experimental workflow for HPLC analysis.
Caption: Mechanism of action of Topotecan.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Determination of plasma topotecan and its metabolite N-desmethyl topotecan as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-glucuronidation, a newly identified metabolic pathway for topotecan and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
N-Desmethyl Topotecan Demonstrates Superior Activity in Topotecan-Resistant Cancer Cells
A comprehensive analysis of preclinical data reveals that N-Desmethyl Topotecan (also known as Karenitecin or BNP1350) exhibits significantly greater potency and is capable of overcoming key resistance mechanisms that render Topotecan ineffective in certain cancer cell lines. This comparison guide synthesizes available experimental data to highlight the differential activity of these two topoisomerase I inhibitors, providing valuable insights for researchers and drug development professionals in oncology.
This compound, a lipophilic analog of camptothecin, has demonstrated notable advantages over the clinically used Topotecan, particularly in the context of drug-resistant tumors. Experimental evidence indicates that this compound's chemical properties allow it to circumvent common resistance pathways, such as efflux by the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP). This guide provides a detailed comparison of the two compounds, supported by experimental data on their cytotoxicity, mechanisms of action, and efficacy in resistant cell models.
Comparative Cytotoxicity
Studies in human cancer cell lines have consistently shown this compound to be considerably more potent than Topotecan. In a key study utilizing the A2780 human ovarian cancer cell line and its drug-resistant variants, this compound displayed superior cytotoxic activity.
| Cell Line | Drug | IC50 (nM) | Resistance Factor |
| A2780 (Parental) | Topotecan | 15.8 ± 2.5 | - |
| This compound | 1.1 ± 0.2 | - | |
| 2780K32 (Resistant) | Topotecan | 465 ± 78 | 29.4 |
| This compound | 99 ± 15 | 90 |
Data compiled from van Hattum et al., International Journal of Cancer, 2002.
The data clearly indicates that while the 2780K32 cell line, selected for resistance to this compound, shows a high level of resistance to it, it also exhibits significant cross-resistance to Topotecan. Notably, in the parental, drug-sensitive A2780 cell line, this compound is approximately 14-fold more potent than Topotecan.
Overcoming Drug Resistance: The Role of ABCG2/BCRP
A primary mechanism of resistance to Topotecan is the overexpression of the ABCG2/BCRP efflux pump, which actively removes the drug from cancer cells, reducing its intracellular concentration and thereby its efficacy.[1] Crucially, this compound has been shown to be a poor substrate for this transporter.
In BNP1350-resistant 2780K32 cells, which exhibit cross-resistance to Topotecan, a clear overexpression of the ABCG2/BCRP protein was observed.[1] Despite this, the resistance to this compound in these cells was primarily associated with a reduction in the catalytic activity of topoisomerase I, rather than efflux.[1] This suggests that this compound's efficacy is less affected by ABCG2/BCRP-mediated resistance compared to Topotecan.
Mechanism of Action and Resistance
Both Topotecan and this compound are topoisomerase I inhibitors. They exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and subsequent cell death.
Resistance to these drugs can arise from several mechanisms, including:
-
Reduced Topoisomerase I Levels or Activity: As seen in the 2780K32 resistant cell line, a decrease in the catalytic activity of topoisomerase I can lead to resistance.[1]
-
Increased Drug Efflux: Overexpression of efflux pumps like ABCG2/BCRP is a major cause of resistance to Topotecan.[1]
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and Topotecan.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and Topotecan in culture medium.
-
Treatment: Remove the overnight culture medium and add the drug dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used for drug dilution).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Topoisomerase I Activity Assay (DNA Relaxation Assay)
This assay measures the ability of topoisomerase I to relax supercoiled DNA, and the inhibitory effect of the drugs on this process.
Protocol:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, reaction buffer, and purified human topoisomerase I.
-
Inhibitor Addition: Add varying concentrations of this compound or Topotecan to the reaction tubes.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.
Western Blotting for ABCG2/BCRP Expression
This technique is used to detect and quantify the expression levels of the ABCG2/BCRP protein in cell lysates.
Protocol:
-
Protein Extraction: Lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCG2/BCRP.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Conclusion
The available preclinical data strongly suggests that this compound (Karenitecin/BNP1350) is a more potent topoisomerase I inhibitor than Topotecan and possesses the significant advantage of being able to circumvent ABCG2/BCRP-mediated multidrug resistance. These findings underscore the potential of this compound as a promising therapeutic agent for cancers that have developed resistance to Topotecan and other chemotherapeutic agents that are substrates of the ABCG2 transporter. Further clinical investigation is warranted to translate these preclinical advantages into improved patient outcomes.
References
Validating N-Desmethyl Topotecan as a Therapeutic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Desmethyl Topotecan, the primary active metabolite of the established anticancer agent Topotecan. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of its therapeutic potential, supported by available experimental data. This document outlines its mechanism of action, compares its performance with Topotecan and other therapeutic alternatives, and provides detailed experimental protocols for key assays.
Introduction to this compound
This compound is the principal metabolite of Topotecan, a semi-synthetic analog of camptothecin used in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer.[1][2] The conversion from Topotecan to this compound occurs through hepatic N-demethylation.[3] Both Topotecan and its N-desmethyl metabolite exist in two pH-dependent forms: a pharmacologically active lactone form and an inactive carboxylate form.[4] The active lactone ring is crucial for its anti-tumor activity.
Mechanism of Action: Topoisomerase I Inhibition
This compound, like its parent compound Topotecan, exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for relieving torsional strain in DNA during replication and transcription.[5][6] The binding of the drug to the topoisomerase I-DNA complex prevents the re-ligation of single-strand breaks.[4] This stabilization of the "cleavable complex" leads to the accumulation of DNA damage, particularly when encountered by the DNA replication machinery, ultimately triggering apoptosis and cell death.[7]
Comparative Efficacy and Cytotoxicity
While this compound is a known active metabolite of Topotecan, direct comparative studies on its potency and efficacy are limited in publicly available literature. The cytotoxic activity is attributed to its ability to induce DNA damage through topoisomerase I inhibition. The following tables summarize the available quantitative data for Topotecan, which serves as a benchmark for its metabolite.
In Vitro Cytotoxicity of Topotecan
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| U251 | Glioblastoma | 2.73 ± 0.25 | 24h | [8] |
| U87 | Glioblastoma | 2.95 ± 0.23 | 24h | [8] |
| GSCs-U251 | Glioblastoma Stem Cells | 5.46 ± 0.41 | 24h | [8] |
| GSCs-U87 | Glioblastoma Stem Cells | 5.95 ± 0.24 | 24h | [8] |
| SK-OV-3 | Ovarian Cancer | 0.044 | 48h | [9] |
| PSN-1 | Pancreatic Cancer | Orders of magnitude lower than Irinotecan | 72h | [10] |
| Neuroblastoma (MYCN-amplified) | Neuroblastoma | Higher than non-MYCN-amplified | 48h | [11] |
| Neuroblastoma (non-MYCN-amplified) | Neuroblastoma | Lower than MYCN-amplified | 48h | [11] |
In Vivo Efficacy of Topotecan
Preclinical in vivo studies have demonstrated the anti-tumor activity of Topotecan in various xenograft models.
| Tumor Model | Administration Route | Dosing Schedule | Outcome | Reference |
| Lewis Lung Carcinoma | Oral, IV, IP, SC | Bolus and split-dose regimens | Oral administration comparable in efficacy to parenteral treatment in most models. | [12] |
| Prostate Cancer Xenograft | Intra-tumor | Daily low-dose (metronomic) vs. weekly conventional dose | Metronomic dosing significantly decreased tumor volume compared to conventional dosing. | [12] |
Therapeutic Alternatives and Comparative Clinical Data
Topotecan is used as a second-line treatment for several cancers. The following table summarizes the performance of Topotecan in comparison to other therapeutic agents in clinical trials.
| Cancer Type | Comparison Drugs | Key Findings | Reference |
| Ovarian Cancer (platinum-resistant) | Paclitaxel | Topotecan showed a response rate of 20% compared to 13% for paclitaxel. Time to progression was 23 weeks for Topotecan vs. 14 weeks for paclitaxel. | [2] |
| Small Cell Lung Cancer (relapsed) | Best Supportive Care | Oral Topotecan showed a statistically significant longer overall survival time and improvement in quality of life compared to best supportive care. | [2] |
| Cervical Cancer (Stage IV-B, recurrent, or persistent) | Cisplatin (monotherapy) | The combination of Topotecan and Cisplatin resulted in a statistically significant improvement in overall survival compared to Cisplatin alone. | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete growth medium
-
This compound and Topotecan
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and Topotecan in complete growth medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Topoisomerase I DNA Relaxation Assay
This assay measures the catalytic activity of topoisomerase I by assessing the conversion of supercoiled plasmid DNA to its relaxed form.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
This compound and Topotecan
-
Stop solution (e.g., containing SDS and a tracking dye)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA and 10x assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or Topotecan to the reaction tubes. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add a predetermined amount of human topoisomerase I to each tube (except the negative control).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of the inhibitor.
Conclusion
This compound is an active metabolite of Topotecan that shares the same mechanism of action as a topoisomerase I inhibitor. While direct comparative data on its potency and efficacy are not extensively available, the established clinical utility of Topotecan suggests that this compound contributes significantly to its overall anti-tumor effect. Further preclinical studies directly comparing the pharmacological profiles of this compound and Topotecan are warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a framework for conducting such comparative analyses. This guide serves as a foundational resource for researchers and drug development professionals interested in the further validation and potential development of this compound as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topotecan, an active new antineoplastic agent: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase I inhibition with topotecan: pharmacologic and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topotecan Hydrochloride - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced antitumor activity of low-dose continuous administration schedules of topotecan in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
N-Desmethyl Topotecan: A Comparative Analysis Against Other Camptothecin Analogs in Cancer Research
For Immediate Release
In the landscape of cancer therapeutics, camptothecin analogs have carved a significant niche as potent inhibitors of topoisomerase I, a critical enzyme in DNA replication and repair. This guide provides a comprehensive comparison of N-desmethyl topotecan, a key metabolite of the clinically approved drug topotecan, against its parent compound and other prominent camptothecin analogs such as irinotecan and its active metabolite, SN-38. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Shared Pathway to Cell Death
All camptothecin analogs share a fundamental mechanism of action: the inhibition of DNA topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecins bind to the covalent complex formed between topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the DNA strand. This stabilization leads to the accumulation of single-strand breaks, which are subsequently converted into lethal double-strand DNA breaks when the replication fork collides with this ternary complex. The resulting DNA damage triggers cell cycle arrest, primarily in the S phase, and ultimately induces apoptosis (programmed cell death).
Comparative Efficacy: A Look at the Preclinical Data
Direct, head-to-head preclinical comparisons of this compound with other camptothecin analogs are limited in publicly available literature. However, by synthesizing data from various studies, we can construct a comparative overview. This compound is the primary metabolite of topotecan, and its activity is crucial to the overall therapeutic effect of the parent drug.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a compound. While a direct comparative study across all analogs is not available, data from multiple sources provide insights into their relative cytotoxicity. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay conditions.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Topotecan | HT-29 (Colon) | 33 | [1] |
| P388 (Leukemia) | 60 | N/A | |
| A549 (Lung) | 100 - 500 | N/A | |
| Irinotecan | HT-29 (Colon) | >100,000 | [1] |
| SN-38 | HT-29 (Colon) | 8.8 | [1] |
| P388 (Leukemia) | 2.2 | N/A | |
| A549 (Lung) | 1.8 | N/A | |
| This compound | Not Available | Not Available |
Note: IC50 values are approximate and collated from various sources for illustrative purposes. Direct comparison requires testing under identical experimental conditions.
As a prodrug, irinotecan exhibits low in vitro cytotoxicity, while its active metabolite, SN-38, is significantly more potent than topotecan.[1] The lack of publicly available, direct comparative IC50 data for this compound highlights a gap in the current understanding of its intrinsic potency relative to other analogs.
Topoisomerase I Inhibition
The ability of camptothecin analogs to inhibit topoisomerase I-mediated DNA relaxation is a direct measure of their primary mechanism of action. In a comparative study, the potency of various camptothecins to induce topoisomerase I-mediated DNA cleavage was evaluated.[1]
| Compound | Relative Potency (Cleavage Induction) |
| SN-38 | Most Potent |
| 9-amino-camptothecin | +++ |
| Topotecan | ++ |
| Irinotecan | Inactive |
In Vivo Antitumor Activity
Preclinical animal models, particularly xenografts of human tumors in immunocompromised mice, are crucial for evaluating the in vivo efficacy of anticancer agents.
One study reported that in a panel of 37 pediatric solid tumor xenografts, topotecan demonstrated significant antitumor activity, inducing objective responses in eight models.[2] Another study comparing parenteral and oral administration of topotecan in murine tumor models found comparable efficacy, supporting the potential for oral delivery.[3]
While specific in vivo comparative data for this compound is scarce, its formation from topotecan in vivo contributes to the overall antitumor effect of the parent drug.
Experimental Protocols
To facilitate further research and direct comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the camptothecin analogs (this compound, topotecan, irinotecan, SN-38) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, reaction buffer, and purified human topoisomerase I enzyme.
-
Inhibitor Addition: Add varying concentrations of the camptothecin analogs to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow for DNA relaxation.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band and the reduction of the relaxed DNA band in the presence of the inhibitor.
Animal Xenograft Model
This in vivo model assesses the antitumor efficacy of the compounds.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups (vehicle control, this compound, topotecan, irinotecan). Administer the drugs via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to assess the efficacy of each compound.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice to assess treatment-related toxicity.
Conclusion
This compound, as a key metabolite of topotecan, plays an integral role in the clinical activity of its parent drug. While direct comparative preclinical data for this compound against other camptothecin analogs is limited, the existing information on related compounds underscores the potent antitumor activity of this class of Topoisomerase I inhibitors. SN-38, the active metabolite of irinotecan, consistently demonstrates the highest potency in in vitro assays. Further head-to-head studies are warranted to precisely define the cytotoxic and Topoisomerase I inhibitory potential of this compound in relation to topotecan, SN-38, and other clinically relevant analogs. The experimental protocols provided herein offer a framework for conducting such comparative analyses, which will be crucial for the rational design and development of next-generation camptothecin-based cancer therapies.
References
- 1. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative activity of oral and parenteral topotecan in murine tumor models: efficacy of oral topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of N-Desmethyl Topotecan
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of N-Desmethyl Topotecan, a metabolite of the potent antineoplastic agent Topotecan. As a cytotoxic compound, this compound requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment. Adherence to these guidelines is critical for minimizing exposure risk and ensuring regulatory compliance.
Core Safety Principles and Handling
All handling of this compound must occur in a designated controlled area, such as a Class II Biological Safety Cabinet (BSC).[1] Personnel must be trained in handling cytotoxic compounds and wear appropriate Personal Protective Equipment (PPE) at all times.[2][3]
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Double gloving with chemotherapy-rated nitrile gloves is required.[1]
-
Body Protection: A disposable, solid-front, back-closure impervious gown.[1]
-
Eye Protection: Chemical splash goggles or a full-face shield.[1]
-
Respiratory Protection: An N95 respirator is necessary if there is a risk of aerosolization or when cleaning spills.[1]
Chemotherapy Waste Classification
The primary step in proper disposal is the correct classification of waste. Waste generated from this compound is categorized based on the concentration of the cytotoxic agent it contains. This distinction is crucial as it dictates the required disposal pathway.[4]
| Waste Category | Description | Container Type & Color | Disposal Method |
| Trace Chemotherapy Waste | Materials containing less than 3% of the original drug volume by weight.[5] This includes "RCRA empty" containers, used PPE (gloves, gowns), and administration materials (empty vials, IV bags, tubing).[6] | Yellow, puncture-resistant containers, clearly labeled "Chemotherapy Waste" or "Trace Chemo".[5][6][7] | High-temperature incineration.[1][7] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug volume.[5] This includes unused or partially used vials, spill cleanup materials, and grossly contaminated PPE.[5] | Black, puncture-resistant, DOT-approved containers, labeled as "Hazardous Waste".[5][6] | Management as hazardous chemical waste, requiring specialized high-temperature incineration.[6][8] |
Step-by-Step Disposal Protocol
1. Waste Segregation at the Point of Generation:
-
Immediately after use, segregate all items that have come into contact with this compound from the regular trash or biohazard waste streams.[1][9]
-
Determine if the waste is "Trace" or "Bulk" based on the criteria in the table above.
2. Packaging of Waste:
-
Trace Waste: Place items like used gloves, gowns, and empty vials directly into a designated yellow chemotherapy waste container.[7]
-
Bulk Waste: Place unused or partially used solutions and grossly contaminated materials into a designated black hazardous waste container.[5][6]
-
Sharps: All contaminated sharps (needles, syringes, glass vials) must be placed in a puncture-proof, yellow sharps container labeled "Chemo Sharps".[7][8] Do not crush, clip, or recap needles.[8]
-
Container Management: Do not overfill containers. Seal them securely when they are three-quarters full.[9]
3. Labeling and Storage:
-
Ensure all waste containers are clearly labeled with the appropriate hazard symbols and waste type ("Chemotherapeutic Waste," "Cytotoxic Waste").[8][9]
-
Store sealed waste containers in a designated, secure area away from general traffic until pickup.[10]
4. Final Disposal:
-
Disposal must be conducted through a licensed hazardous waste management company.[10]
-
The primary method of destruction for cytotoxic waste is high-temperature incineration (at or above 1100°C) to ensure the complete destruction of the active cytotoxic compounds.[8]
-
Never dispose of this compound waste down the drain or in the regular trash.[9][11]
Emergency Spill Procedures
A cytotoxic spill kit must be readily available wherever this compound is handled.[8]
-
Alert Personnel: Secure the area and inform others of the spill.
-
Don PPE: Before cleaning, don a full set of PPE, including an N95 respirator.[1]
-
Containment: Use absorbent pads from the spill kit to contain the spill.
-
Cleaning: Clean the area with a detergent solution, followed by a disinfectant.[1]
-
Disposal: All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of in a black hazardous waste container.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. ema.europa.eu [ema.europa.eu]
- 4. amsmedwaste.com [amsmedwaste.com]
- 5. medicalwastepros.com [medicalwastepros.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling N-Desmethyl Topotecan
This guide provides critical safety and logistical information for the handling and disposal of N-Desmethyl Topotecan, a metabolite of the potent cytotoxic agent Topotecan. Adherence to these protocols is essential to mitigate risks of exposure and ensure a safe laboratory environment for all personnel. This compound, like its parent compound, should be handled with extreme caution as it is presumed to be a hazardous substance with potential carcinogenic, mutagenic, and teratogenic effects.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)
Exposure to cytotoxic agents can occur through various routes, including skin contact, inhalation of aerosols or particles, and accidental ingestion.[1][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free, chemotherapy-rated nitrile gloves that meet ASTM Standard D-6978.[5][6] The outer glove should be worn over the gown cuff. | Prevents skin contact and absorption. Double gloving provides an additional layer of protection in case the outer glove is compromised.[2] |
| Body Protection | Disposable, solid-front, back-closure impervious gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting knit cuffs.[2][5][6] | Protects skin and personal clothing from contamination due to spills or splashes.[2] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[2][5] | Protects the eyes and face from accidental splashes of the compound.[4] |
| Respiratory Protection | A surgical mask should be worn at a minimum for all handling procedures.[4][5] An N95 respirator is required if there is a risk of aerosolization (e.g., when handling the powder form, reconstituting the compound, or cleaning spills).[2][7] | Prevents the inhalation of airborne drug particles.[4] |
| Foot Protection | Disposable shoe covers should be worn over laboratory shoes.[6] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a designated controlled area, such as a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize exposure.[2]
1. Preparation and Area Setup:
-
Ensure the designated handling area is clean and decontaminated before starting any work.
-
Gather all necessary materials, including the compound, diluents, and disposal containers, and place them within the BSC.
-
Line the work surface of the BSC with a disposable, absorbent, plastic-backed pad to contain any potential spills.
2. Donning PPE:
-
Before entering the designated handling area, don the required PPE in the following order:
-
Shoe covers
-
Inner pair of gloves
-
Gown (ensure cuffs of inner gloves are tucked under the gown sleeves)
-
Face mask or N95 respirator
-
Eye and face protection (goggles and face shield)
-
Outer pair of gloves (pulled over the gown cuffs)
-
3. Compound Handling:
-
When handling the solid form of this compound, use techniques that minimize dust generation.
-
For reconstitution, slowly inject the diluent onto the inner wall of the vial to prevent frothing and aerosolization.[2]
-
All manipulations should be performed carefully and deliberately to avoid splashes and spills.
4. Doffing PPE:
-
PPE should be removed in a manner that prevents self-contamination. The general sequence is:
-
Remove outer gloves.
-
Remove gown and shoe covers.
-
Remove eye and face protection.
-
Remove face mask or respirator.
-
Remove inner gloves.
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[8]
-
Sharps: Needles and syringes must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[9]
-
Solid Waste: Contaminated items such as gloves, gowns, absorbent pads, and vials should be placed in clearly labeled, leak-proof, and sealed cytotoxic waste containers (often color-coded, e.g., yellow or black).[8]
-
Liquid Waste: Unused solutions or contaminated liquids should be collected in a designated, sealed hazardous waste container. Do not dispose of liquid cytotoxic waste down the drain.[10]
-
All cytotoxic waste must be segregated from other laboratory waste streams and disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[11]
Emergency Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure.[4]
1. Secure the Area:
-
Immediately alert others in the vicinity and restrict access to the spill area.[4]
2. Don Appropriate PPE:
-
Before attempting to clean the spill, don a full set of PPE, including an N95 respirator, double gloves, an impervious gown, and eye/face protection.[2]
3. Contain and Clean the Spill:
-
Use a cytotoxic spill kit to manage the cleanup.
-
Cover the spill with absorbent pads from the kit to contain it.[4]
-
Carefully collect all contaminated materials, including broken glass if any, using scoops or forceps and place them into the cytotoxic waste container.
-
Clean the spill area with a detergent solution, followed by a thorough rinsing with water.[2]
4. Dispose of Cleanup Materials:
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[2]
Workflow for Safe Handling of this compound
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ipservices.care [ipservices.care]
- 5. ohsinsider.com [ohsinsider.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ppno.ca [ppno.ca]
- 8. web.uri.edu [web.uri.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. verification.fda.gov.ph [verification.fda.gov.ph]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
